SRI-43265
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H20N6O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-16-14(10-13)11-21-22-16/h2-5,10-12,15H,6-9H2,1H3,(H,21,22) |
InChI 键 |
UYAQXKNZGMAYGA-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)NN=C5)C=C2 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SRI-43265: A Novel Inhibitor of HuR Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-43265 is a novel small molecule inhibitor targeting the dimerization of the Human antigen R (HuR) protein, a critical regulator of post-transcriptriotopnal gene expression implicated in the pathogenesis of cancer and inflammatory diseases. By disrupting HuR dimerization, this compound modulates the stability of target messenger RNAs (mRNAs), leading to the downregulation of key proteins involved in cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and detailed experimental protocols for its characterization.
Introduction to HuR and its Role in Disease
Human antigen R (HuR), also known as ELAVL1, is an RNA-binding protein that plays a pivotal role in the regulation of gene expression. HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many mRNAs, thereby protecting them from degradation and/or modulating their translation. The targets of HuR include a wide range of transcripts encoding proteins involved in cell growth, proliferation, apoptosis, and inflammation, such as proto-oncogenes, cyclins, and cytokines.
In numerous cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it stabilizes the mRNAs of oncogenes, contributing to tumor growth and survival. Similarly, in chronic inflammatory diseases, HuR promotes the expression of pro-inflammatory cytokines. The dimerization of HuR has been identified as a crucial step for its function, making it an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor of HuR Dimerization
This compound is a novel small molecule developed to specifically inhibit the dimerization of the HuR protein. It belongs to a class of imidazopyridazinamines identified through a structure-activity relationship algorithm. While specific quantitative data for this compound is emerging, studies on closely related and co-patented compounds provide strong evidence for its mechanism and potency.
Quantitative Data for HuR Dimerization Inhibitors
The inhibitory activity of compounds structurally related to this compound on HuR dimerization has been quantified using a cell-based split-luciferase assay. This assay measures the reconstitution of luciferase activity when two fragments of the enzyme, each fused to a HuR monomer, are brought into proximity through HuR dimerization.
| Compound | IC50 (µM) for HuR Dimerization Inhibition | Maximum Inhibition (%) | Cell Line | Treatment Time (hours) | Reference |
| SRI-41664 | 2.4 ± 0.2 | 93 ± 1 | U251 | 6 | [Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors] |
| SRI-42127 | 1.2 ± 0.2 | 90 ± 1 | U251 | 6 | [Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors] |
Mechanism of Action: From HuR Inhibition to Cellular Effects
The primary mechanism of action of this compound is the inhibition of HuR dimerization. This disruption has significant downstream consequences on mRNA stability and, consequently, protein expression, ultimately leading to anti-tumor and anti-inflammatory effects.
Disruption of HuR-mRNA Interaction and mRNA Destabilization
By preventing the formation of functional HuR dimers, this compound is believed to reduce the affinity and/or avidity of HuR for its target ARE-containing mRNAs. This leads to the exposure of these mRNAs to cellular degradation machinery, resulting in their destabilization and subsequent decay.
Downregulation of Key Pro-Survival and Proliferative Proteins
The destabilization of target mRNAs leads to a decrease in the synthesis of their corresponding proteins. Key targets of HuR whose expression is downregulated by inhibitors of HuR dimerization include:
-
Bcl-2 and Mcl-1: Anti-apoptotic proteins that are crucial for cancer cell survival. Their downregulation sensitizes cancer cells to apoptosis.
-
Cyclins (e.g., Cyclin A, Cyclin B1): Proteins that regulate the cell cycle. Their decreased expression can lead to cell cycle arrest.
This cascade of events ultimately results in the observed anti-proliferative and pro-apoptotic effects of HuR dimerization inhibitors in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.
Cell-Based Split-Luciferase Assay for HuR Dimerization
This assay is a robust method to quantify the extent of HuR dimerization in a cellular context and to screen for its inhibitors.
Principle: The firefly luciferase enzyme is split into two inactive fragments, the N-terminal (Nluc) and C-terminal (Cluc) fragments. Each fragment is genetically fused to a HuR monomer. When the two HuR monomers dimerize, the Nluc and Cluc fragments are brought into close proximity, allowing for the reconstitution of a functional luciferase enzyme. The resulting luminescence is proportional to the extent of HuR dimerization.
Experimental Workflow:
-
Vector Construction:
-
Clone the coding sequence of human HuR into two separate mammalian expression vectors, one containing the N-terminal fragment of firefly luciferase (Nluc) and the other containing the C-terminal fragment (Cluc). The luciferase fragments are typically fused to the C-terminus of HuR.
-
Construct a control vector expressing the full-length firefly luciferase (Fluc) to assess non-specific effects of the test compounds on luciferase activity.
-
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., U251 glioblastoma cells) in appropriate media.
-
Co-transfect the cells with the HuR-Nluc and HuR-Cluc expression vectors using a suitable transfection reagent.
-
In parallel, transfect a separate group of cells with the Fluc control vector.
-
-
Compound Treatment:
-
After allowing for protein expression (typically 24-48 hours post-transfection), treat the cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
After the desired treatment period (e.g., 6 hours), lyse the cells.
-
Add the luciferase substrate (e.g., D-luciferin) to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal from the HuR-Nluc/Cluc co-transfected cells to the signal from the Fluc-transfected cells to account for non-specific effects.
-
Plot the normalized luminescence as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for HuR Dimerization Assay
Caption: Split-luciferase assay workflow.
Conclusion
This compound represents a promising therapeutic agent that targets a key vulnerability in cancer and inflammatory diseases – the dimerization of the HuR protein. Its mechanism of action, involving the disruption of HuR dimerization, subsequent destabilization of target mRNAs, and downregulation of critical pro-survival proteins, provides a clear rationale for its development. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel inhibitors of HuR.
SRI-43265: A Technical Guide to a Novel HuR Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human antigen R (HuR), an RNA-binding protein, is a critical regulator of post-transcriptional gene expression. By binding to AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs, HuR plays a pivotal role in controlling their stability and translation. Elevated cytoplasmic levels and multimerization of HuR have been implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammation, making it a compelling therapeutic target. SRI-43265, a member of the imidazopyridazinamine class of small molecules, has emerged as a potent inhibitor of HuR dimerization, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Targeting HuR Dimerization
HuR exists in a dynamic equilibrium between monomers and various multimeric states, including dimers. The formation of HuR dimers is crucial for its function, including the stabilization of target mRNAs that promote oncogenesis. This compound and its analogs function by disrupting the protein-protein interactions necessary for HuR dimerization. This inhibition is thought to occur through the binding of the small molecule to a pocket on the HuR protein that is critical for the dimerization interface. By preventing the formation of functional HuR dimers, this compound effectively attenuates the post-transcriptional upregulation of key genes involved in cell proliferation, survival, and inflammation.
Signaling Pathway of HuR-mediated mRNA Stabilization and its Inhibition
Caption: HuR translocates to the cytoplasm, dimerizes, and binds to ARE-mRNAs, leading to their stabilization and the translation of oncogenic proteins. This compound inhibits HuR dimerization.
Quantitative Data
While specific quantitative data for this compound (also known as compound 40) is detailed within patent literature (WO2021216757 A1), this information is not broadly publicly available. However, extensive data is available for a closely related analog, SRI-42127, which belongs to the same class of imidazopyridazinamine inhibitors. The inhibitory activity of this class of compounds has been primarily characterized using a cell-based split firefly luciferase assay.
Table 1: Inhibitory Activity of HuR Dimerization Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| SRI-42127 | Split Firefly Luciferase | U251 Glioma | 1.2 ± 0.2 | [1] |
| A-92 | Split Firefly Luciferase | U251 Glioma | 4.5 ± 0.5 | [1] |
| SRI-41664 | Split Firefly Luciferase | U251 Glioma | 2.4 ± 0.2 | [1] |
Note: The data presented for SRI-42127, A-92, and SRI-41664 are from studies on close analogs of this compound and are expected to be representative of its activity.
Experimental Protocols
The characterization of this compound and its analogs relies on robust biophysical and cell-based assays to quantify their effect on HuR dimerization.
Split Firefly Luciferase Complementation Assay
This cell-based assay is a powerful tool for quantifying protein-protein interactions, such as HuR dimerization, in a cellular context.
Principle: The firefly luciferase enzyme is split into two non-functional fragments, an N-terminal (NLuc) and a C-terminal (CLuc) fragment. These fragments are fused to two proteins of interest, in this case, two HuR molecules. If the two HuR proteins interact (dimerize), the NLuc and CLuc fragments are brought into close proximity, allowing them to refold into a functional luciferase enzyme that generates a measurable light signal upon the addition of its substrate, D-luciferin. Small molecule inhibitors of dimerization will disrupt this interaction, leading to a decrease in the luminescent signal.
Experimental Workflow:
Caption: Workflow for the split firefly luciferase complementation assay to measure HuR dimerization inhibition.
Detailed Methodology (based on U251 glioma cells)[1]:
-
Cell Culture: U251 glioma cells are cultured in appropriate media and conditions.
-
Vector Construction: Human HuR cDNA is cloned into vectors containing the N-terminal (NLuc) and C-terminal (CLuc) fragments of firefly luciferase.
-
Transfection: U251 cells are co-transfected with the HuR-NLuc and HuR-CLuc expression vectors. A control transfection with a full-length luciferase vector is also performed to assess non-specific effects of the compounds.
-
Compound Treatment: Following protein expression, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luminescence Measurement: After a specific incubation period (e.g., 6 hours), cells are lysed, and D-luciferin substrate is added. The resulting luminescence is immediately measured using a luminometer.
-
Data Analysis: The luminescence signal from the treated cells is normalized to the vehicle control. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is another proximity-based assay used to monitor protein-protein interactions in living cells.
Principle: One protein of interest is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the other is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). If the two proteins are in close proximity (<10 nm), the energy from the bioluminescent reaction of the donor can be non-radiatively transferred to the acceptor, causing it to fluoresce. The ratio of acceptor emission to donor emission is measured. A decrease in the BRET ratio in the presence of an inhibitor indicates disruption of the protein-protein interaction.
Experimental Workflow:
Caption: Workflow for the BRET assay to assess the inhibition of HuR dimerization by this compound.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that can be used to study protein-protein interactions in a purified system.
Principle: A small fluorescently labeled peptide or protein (the tracer) corresponding to a key interaction domain of HuR is used. When the tracer is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When it binds to a larger protein partner (a purified HuR domain), the tumbling rate of the complex is much slower, leading to an increase in fluorescence polarization. A small molecule inhibitor that competes with the tracer for binding to the HuR domain will displace the tracer, causing a decrease in fluorescence polarization.
Experimental Workflow:
References
The Role of SRI-43265 in Cancer Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-43265 is a novel small molecule inhibitor targeting the dimerization of Human Antigen R (HuR), a ubiquitously expressed RNA-binding protein implicated in the pathogenesis of numerous cancers. By preventing HuR dimerization, this compound disrupts its cytoplasmic function, leading to the destabilization of target mRNAs that encode for proteins crucial to tumor progression, including those involved in cell proliferation, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound and its analogs, detailing its mechanism of action, experimental validation, and the signaling pathways it modulates.
Introduction: Targeting HuR in Cancer
Human Antigen R (HuR), a member of the ELAV/Hu family of RNA-binding proteins, plays a critical role in post-transcriptional gene regulation. In normal cellular physiology, HuR is predominantly localized in the nucleus. However, in many cancer types, HuR is overexpressed and translocated to the cytoplasm.[1] This cytoplasmic localization allows HuR to bind to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of various target mRNAs, protecting them from degradation and/or enhancing their translation.[2][3] Many of these target transcripts encode oncoproteins, growth factors, and inflammatory cytokines that are hallmarks of cancer.
The functionality of cytoplasmic HuR is dependent on its ability to form dimers and multimers.[1][4] This dimerization is a key step that enables its oncogenic activity. Therefore, inhibiting HuR dimerization presents a promising therapeutic strategy to selectively target cancer cells while potentially sparing normal tissues where HuR remains monomeric and nuclear. This compound, also identified as compound 40 in a series of synthesized inhibitors, was developed to specifically disrupt this dimerization process.[5][6]
Mechanism of Action of this compound
This compound is a potent inhibitor of HuR dimerization.[5][6] Its mechanism of action is predicated on its ability to bind to HuR monomers, inducing a conformational change that prevents the formation of functional HuR dimers in the cytoplasm. This, in turn, leads to the degradation of HuR's target mRNAs, resulting in decreased levels of oncoproteins.
The development of this compound and its analogs, such as SRI-42127, was guided by a structure-activity relationship (SAR) algorithm.[1][4] Computational docking studies suggest that these inhibitors interact with key amino acid residues within the RNA-recognition motifs (RRMs) of the HuR monomer, thereby sterically hindering the protein-protein interactions necessary for dimerization.[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its closely related analog, SRI-42127, in various cancer cell lines. The data is extracted from preclinical studies assessing their ability to inhibit HuR dimerization and reduce cancer cell viability.
Table 1: Inhibition of HuR Dimerization
| Compound | Cell Line | Assay | IC50 (µM) | Maximum Inhibition (%) | Treatment Duration (hours) |
| SRI-42127 | U251 Glioma | Split Firefly Luciferase | 1.2 ± 0.2 | 90 ± 1 | 6 |
| SRI-41664 | U251 Glioma | Split Firefly Luciferase | 2.4 ± 0.2 | 93 ± 1 | 6 |
| A-92 (Parent Compound) | U251 Glioma | Split Firefly Luciferase | 4.5 ± 0.5 | 93 ± 2 | 6 |
Data for this compound (compound 40) is part of a patented series of compounds with similar activity profiles.[8][9]
Table 2: Cytotoxicity in Glioma Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h |
| SRI-42127 | U251 | 2.8 ± 0.6 |
| SRI-42127 | LN229 | 3.6 ± 0.6 |
| SRI-42127 | PDGx XD456 | 4.0 ± 0.6 |
These data for the closely related analog SRI-42127 are indicative of the expected potency of this compound.[7]
Key Experimental Protocols
Cell-Based HuR Dimerization Assay (Split Firefly Luciferase)
This assay is designed to quantify the inhibition of HuR dimerization in a cellular context.
-
Cell Line Engineering: U251 glioma cells are stably transfected with two constructs: one encoding HuR fused to the N-terminal fragment of firefly luciferase (HuR-Nluc) and the other encoding HuR fused to the C-terminal fragment (HuR-Cluc).
-
Doxycycline Induction: Expression of the fusion proteins is induced by the addition of doxycycline to the cell culture medium.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 6 hours).
-
Luminescence Measurement: A luciferase substrate is added to the cells. If HuR dimerization occurs, the Nluc and Cluc fragments are brought into proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal. The intensity of the luminescence is measured using a luminometer.
-
Data Analysis: The reduction in luminescence in treated cells compared to vehicle-treated controls is used to determine the IC50 value for the inhibition of HuR dimerization. A parallel experiment using cells expressing full-length firefly luciferase is conducted to assess non-specific effects and cytotoxicity.[1]
Cell Viability Assay (MTT or similar)
This assay measures the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells (e.g., U251, LN229) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are treated with a range of concentrations of this compound or its analogs for a specified period (e.g., 48 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined.[7]
Western Blotting for Downstream Target Proteins
This technique is used to assess the effect of HuR inhibition on the protein levels of its downstream targets.
-
Cell Lysis: Cancer cells treated with the inhibitor or vehicle are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for HuR target proteins (e.g., Bcl-2, Mcl-1) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The band intensities are quantified to determine the relative protein levels.[1]
Signaling Pathways and Visualizations
The HuR Dimerization and mRNA Stabilization Pathway
The following diagram illustrates the central role of HuR dimerization in stabilizing target mRNAs that promote cancer cell survival and proliferation.
Caption: The HuR dimerization pathway and its inhibition by this compound.
Experimental Workflow for Inhibitor Screening
This diagram outlines the workflow used to identify and validate HuR dimerization inhibitors like this compound.
Caption: Workflow for the discovery and validation of HuR dimerization inhibitors.
Logical Relationship of this compound's Anti-Cancer Effects
This diagram illustrates the logical progression from the molecular action of this compound to its cellular effects.
Caption: The anti-cancer mechanism of this compound from molecular to cellular levels.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key vulnerability in many cancers: the cytoplasmic dimerization of the oncoprotein HuR. The preclinical data for this compound and its analogs demonstrate potent inhibition of HuR dimerization, leading to cancer cell death. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of this class of compounds. Future research should focus on in vivo efficacy studies in various cancer models, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development. The continued exploration of HuR dimerization inhibitors like this compound holds significant potential for the development of novel and effective cancer therapies.
References
- 1. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors - Cancer Research - Figshare [aacr.figshare.com]
- 3. ORCID [orcid.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Item - Supplementary Data File S1 from Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2021216757A1 - Rna-binding protein multimerization inhibitors and methods of use thereof - Google Patents [patents.google.com]
SRI-43265: A Novel Inhibitor of HuR Dimerization Targeting Inflammatory Disease Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic inflammatory diseases represent a significant global health challenge. A key regulator of inflammatory responses is the RNA-binding protein HuR (Human antigen R), which post-transcriptionally controls the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). HuR's function is intricately linked to its ability to form dimers and multimers. SRI-43265 is a novel small molecule inhibitor of HuR dimerization, presenting a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on inflammatory signaling pathways, and detailed experimental protocols for its investigation.
Introduction: The Role of HuR in Inflammation
The RNA-binding protein HuR is a critical regulator of gene expression, primarily by stabilizing messenger RNAs (mRNAs) that contain AU-rich elements (AREs) in their 3'-untranslated regions.[1][2] A significant portion of these target mRNAs encode for proteins central to the inflammatory response, such as TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[3][4] Under inflammatory conditions, HuR translocates from the nucleus to the cytoplasm, where it binds to the AREs of these target mRNAs, shielding them from degradation and enhancing their translation. This leads to a heightened and sustained inflammatory state.
The functional activity of HuR is dependent on its ability to form dimers and higher-order multimers.[3][5] This dimerization is essential for its nucleocytoplasmic shuttling and its cooperative binding to target mRNAs.[1] Therefore, inhibiting HuR dimerization presents a targeted approach to disrupting its pro-inflammatory functions.
This compound: A Potent Inhibitor of HuR Dimerization
This compound is a small molecule compound identified as an inhibitor of HuR protein dimerization.[6] While specific quantitative data for this compound's inhibitory concentration is not yet publicly available, studies on its close analog, SRI-42127, provide valuable insights into the potential efficacy of this class of inhibitors.
Quantitative Data for the HuR Dimerization Inhibitor SRI-42127
The following table summarizes the inhibitory activity of SRI-42127, a structural analog of this compound, on HuR dimerization. This data is presented as a proxy to illustrate the expected potency of this compound.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| SRI-42127 | Split Luciferase Reporter | U251 Glioma | 1.2 ± 0.2 | [3][5] |
| SRI-41664 | Split Luciferase Reporter | U251 Glioma | 2.4 ± 0.2 | [3] |
Table 1: Inhibitory Concentration (IC50) of SRI-42127 and a related compound on HuR Dimerization.
Mechanism of Action: Disrupting the Inflammatory Cascade
By inhibiting HuR dimerization, this compound is hypothesized to disrupt a critical step in the post-transcriptional regulation of pro-inflammatory genes. This disruption is expected to lead to the destabilization of target mRNAs, thereby reducing the production of key inflammatory mediators.
The TNF-α Signaling Pathway
A primary target of HuR is the mRNA of TNF-α, a potent pro-inflammatory cytokine. The binding of HuR to the TNF-α mRNA ARE significantly increases its stability, leading to elevated TNF-α protein levels. Inhibition of HuR dimerization by this compound is predicted to decrease the stability of TNF-α mRNA, resulting in reduced TNF-α production and a dampening of the downstream inflammatory signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
HuR Dimerization Assay (Split-Luciferase)
This assay quantitatively measures the dimerization of HuR in living cells.
Principle: The firefly luciferase enzyme is split into two inactive fragments, N-terminal (Nluc) and C-terminal (Cluc). These fragments are fused to HuR proteins. When the two HuR fusion proteins dimerize, the Nluc and Cluc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable light signal upon addition of a substrate. An inhibitor of dimerization will prevent this reconstitution, leading to a decrease in the luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U251 glioma cells) in appropriate media.
-
Co-transfect the cells with plasmids expressing HuR-Nluc and HuR-Cluc fusion proteins using a suitable transfection reagent. A control plasmid expressing full-length luciferase (Fluc) should be transfected in parallel to assess non-specific effects of the compound.
-
-
Compound Treatment:
-
After 24-48 hours of transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
After the desired incubation period (e.g., 6 hours), lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal from the HuR-dimer reporter to the signal from the control reporter.
-
Plot the normalized luminescence against the inhibitor concentration to determine the IC50 value.
-
References
- 1. Inhibition of the RNA Regulator HuR by SRI-42127 Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibitors destabilize HuR binding to the AU-rich element of TNF-α mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
SRI-43265: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-43265 is a novel small molecule inhibitor targeting the dimerization of Human antigen R (HuR), a pivotal RNA-binding protein implicated in the pathogenesis of numerous cancers. HuR post-transcriptionally regulates the expression of a wide array of oncoproteins, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation for this compound in an oncological context. It details the molecular mechanism of HuR, the rationale for its inhibition, and the experimental methodologies employed to validate this compound as a potent and specific inhibitor of HuR dimerization. This document is intended to serve as a resource for researchers and drug development professionals engaged in the discovery and advancement of novel cancer therapeutics.
Introduction: Human Antigen R (HuR) as a Therapeutic Target in Oncology
Human antigen R (HuR), also known as ELAVL1, is a member of the ELAV/Hu family of RNA-binding proteins. It plays a critical role in the post-transcriptional regulation of a large number of messenger RNAs (mRNAs) that encode for proteins involved in key cellular processes such as proliferation, apoptosis, angiogenesis, and immune response. HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of its target mRNAs, leading to their stabilization and/or enhanced translation.
In numerous cancer types, HuR is overexpressed and predominantly localized in the cytoplasm, where it exerts its pro-tumorigenic functions. This aberrant expression and localization of HuR are correlated with increased tumor growth, metastasis, and poor patient prognosis. Consequently, the inhibition of HuR activity has emerged as a promising therapeutic strategy for a broad range of malignancies.
This compound: A Novel Inhibitor of HuR Dimerization
This compound is an imidazopyridazinamine derivative identified as a potent inhibitor of HuR dimerization. The dimerization of HuR is a critical step for its function, as it enhances its binding affinity and cooperative assembly on target mRNAs. By preventing this dimerization, this compound effectively disrupts the ability of HuR to stabilize its target oncogenic transcripts, thereby leading to their degradation and a subsequent reduction in the corresponding oncoprotein levels.
While specific preclinical data for this compound is not extensively available in the public domain, its development is detailed in the patent application WO2021216757 A1, where it is referred to as "compound 40". This document outlines the synthesis and characterization of a series of imidazopyridazinamines as RNA-binding protein multimerization inhibitors.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of the HuR signaling pathway.
Putative Mechanism of Action of SRI-43265
An in-depth analysis of preclinical data for the novel HuR inhibitor, SRI-43265, is currently unavailable in the public domain, including peer-reviewed publications and detailed conference proceedings. The primary source of information regarding this specific compound appears to be the patent WO2021216757A1, titled "Preparation of imidazopyridazinamines as RNA-binding protein multimerization inhibitors and methods of use thereof." However, access to the full text of this patent application containing the specific experimental data and protocols for this compound could not be obtained through the available search tools.
This compound is identified as an inhibitor of the dimerization of the Human antigen R (HuR) protein.[1] HuR is an RNA-binding protein that plays a significant role in the post-transcriptional regulation of genes involved in cancer and inflammation by stabilizing target mRNAs. Its dimerization is crucial for its function, making it an attractive target for therapeutic intervention.
While specific preclinical data for this compound remains elusive, a closely related compound, SRI-42127, from the same class of HuR dimerization inhibitors, has been described in the scientific literature. Insights from the study of SRI-42127 can provide a foundational understanding of the potential mechanism of action and therapeutic application of this compound.
Based on the information available for related compounds, this compound likely functions by disrupting the dimerization of the HuR protein. In its functional state, HuR forms dimers and higher-order multimers, a process essential for its ability to bind to the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs. This binding protects the mRNAs from degradation and enhances their translation. By inhibiting dimerization, this compound would prevent HuR from effectively binding to its target mRNAs, leading to their degradation and a subsequent decrease in the expression of proteins involved in oncogenesis and inflammatory processes.
Below is a conceptual signaling pathway illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Anticipated Preclinical Evaluation and Experimental Protocols
Drawing parallels from the development of similar small molecule inhibitors, a comprehensive preclinical evaluation of this compound would likely involve a series of in vitro and in vivo studies.
In Vitro Assays
A critical in vitro experiment would be the HuR Dimerization Assay . A common method for this is the split-luciferase complementation assay. In this setup, two constructs of HuR are created, one fused to the N-terminal fragment of luciferase (N-Luc) and the other to the C-terminal fragment (C-Luc). When the two HuR proteins dimerize, the luciferase fragments are brought into proximity, reconstituting a functional enzyme and producing a measurable luminescent signal. The inhibitory effect of this compound would be quantified by a decrease in this signal.
The following diagram illustrates the workflow for such an assay.
Caption: Workflow for a split-luciferase HuR dimerization assay.
Other essential in vitro studies would include:
-
Cell Viability/Cytotoxicity Assays: To determine the effect of this compound on the proliferation and survival of cancer cell lines, particularly those known to have high levels of cytoplasmic HuR.
-
Western Blotting and qPCR: To confirm the downstream effects of HuR inhibition by measuring the protein and mRNA levels of known HuR targets.
-
Pharmacokinetic Assays: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
In Vivo Studies
For in vivo evaluation, xenograft models using human cancer cell lines implanted in immunocompromised mice are standard. Given HuR's role in gliomas, an orthotopic glioblastoma model would be highly relevant.
A typical experimental workflow for an in vivo efficacy study is outlined below.
Caption: Experimental workflow for an in vivo efficacy study.
Quantitative Data
Without access to the primary data for this compound, a table of quantitative data cannot be provided. However, based on the data for the related compound SRI-42127, one could anticipate the following types of data would be generated for this compound.
Table 1: Anticipated In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Expected Value Range |
| HuR Dimerization | U251 | IC50 | Low micromolar (µM) |
| Cell Viability | U251 | GI50 | Micromolar (µM) |
| Cell Viability | LN229 | GI50 | Micromolar (µM) |
| Apoptosis | U251 | % Apoptotic Cells | Dose-dependent increase |
| Colony Formation | U251 | Inhibition | Dose-dependent decrease |
Table 2: Anticipated In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome Measure | Expected Result |
| Glioblastoma Xenograft | This compound | Tumor Growth Inhibition | Significant reduction vs. vehicle |
| Glioblastoma Xenograft | This compound | Median Survival | Increased survival vs. vehicle |
Conclusion
This compound is a promising therapeutic candidate targeting the dimerization of HuR. While specific preclinical data remains within proprietary documentation, the scientific literature on closely related compounds provides a strong framework for understanding its likely mechanism of action and the experimental approaches required for its evaluation. A comprehensive assessment of this compound would necessitate the public availability of the detailed in vitro and in vivo data from its preclinical development. This would enable a thorough evaluation of its potency, efficacy, and safety profile by the broader scientific community.
References
The Multifaceted Role of HuR Protein: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Human antigen R (HuR), also known as ELAV-like protein 1 (ELAVL1), is a ubiquitously expressed RNA-binding protein that plays a critical role in post-transcriptional gene regulation. By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), HuR modulates their stability, translation, and subcellular localization.[1][2][3] This regulatory function is integral to a wide array of cellular processes, including proliferation, stress response, apoptosis, and immune activation.[4][5] Dysregulation of HuR expression and activity is strongly implicated in the pathogenesis of numerous diseases, most notably cancer and chronic inflammatory conditions, making it an attractive target for therapeutic intervention.[1][6][7] This guide provides an in-depth overview of the core functions of HuR, its molecular architecture, regulatory mechanisms, and involvement in signaling pathways. Furthermore, it details key experimental methodologies for studying HuR and summarizes quantitative data regarding its function and clinical significance.
Molecular Architecture of HuR
The HuR protein is a 36-kDa protein encoded by the ELAVL1 gene, located on chromosome 19p13.2.[2][8] Its structure is characterized by three highly conserved RNA Recognition Motifs (RRMs): RRM1, RRM2, and RRM3.[6][9][10] The two N-terminal domains, RRM1 and RRM2, are arranged in tandem and are the primary sites for binding to ARE-containing RNAs.[6][11] The third RRM, RRM3, is located at the C-terminus and is separated from the first two by a flexible hinge region.[6][10] RRM3 is involved in binding to the poly(A) tail of mRNAs and in protein-protein interactions.[11] Each RRM domain adopts a characteristic βαββαβ topology, forming an antiparallel β-sheet packed against two α-helices.[6][9] The hinge region contains a nucleocytoplasmic shuttling sequence (HNS) that is crucial for the transport of HuR between the nucleus and the cytoplasm.[12]
Core Functions and Mechanism of Action
HuR's primary function is to regulate gene expression at the post-transcriptional level. It achieves this by binding to specific sequences, most commonly AU-rich elements (AREs), within the 3'-UTRs of target mRNAs.[1][2] This interaction has several key consequences:
-
mRNA Stabilization: By binding to AREs, HuR protects target mRNAs from rapid degradation by cellular ribonucleases.[1][3] This leads to an increased half-life of the mRNA, allowing for sustained protein production. HuR competes with destabilizing ARE-binding proteins for the same binding sites, thereby shielding the mRNA from decay pathways.[13]
-
Translational Modulation: HuR can also influence the translation of its target mRNAs. In many cases, it enhances translation by facilitating the association of the mRNA with polysomes.[14] However, in some instances, HuR can repress translation, demonstrating the complexity of its regulatory role.
-
Subcellular Localization: HuR is predominantly localized in the nucleus under normal conditions.[12] Upon cellular stress or stimulation, it shuttles to the cytoplasm, carrying its target mRNAs with it.[1][2] This relocalization is a key step in its function, as it delivers the mRNAs to the translational machinery in the cytoplasm.[1][12]
In addition to its well-characterized cytoplasmic functions, nuclear HuR is involved in pre-mRNA splicing and alternative polyadenylation.[12]
Regulation of HuR Activity
The activity of HuR is tightly controlled through a combination of subcellular localization and post-translational modifications (PTMs).
Subcellular Localization
The shuttling of HuR between the nucleus and cytoplasm is a critical regulatory mechanism.[12] In resting cells, HuR is primarily nuclear.[2] In response to various stimuli, such as growth factors, cytokines, and stress signals, HuR translocates to the cytoplasm.[2] This process is mediated by its hinge region, which contains the HNS. The cytoplasmic accumulation of HuR is often associated with its "active" state, where it can exert its effects on target mRNAs.[7][12]
Post-Translational Modifications
A variety of post-translational modifications dynamically regulate HuR's function, affecting its subcellular localization, RNA-binding affinity, and interactions with other proteins.[4][5]
-
Phosphorylation: Several kinases phosphorylate HuR, leading to diverse functional outcomes.[4]
-
Protein Kinase C (PKC): PKCα and PKCδ can phosphorylate HuR at multiple serine residues (S158, S221, S318).[4][15] This phosphorylation often promotes HuR's cytoplasmic translocation and enhances its binding to target mRNAs like COX-2.[4][15]
-
Cyclin-Dependent Kinase 1 (CDK1): During the G2 phase of the cell cycle, CDK1 phosphorylates HuR at S202, which promotes its retention in the nucleus through an interaction with 14-3-3 proteins.[16][17] Inhibition of CDK1 leads to increased cytoplasmic HuR.[16][18]
-
p38 MAPK: In response to stress, p38 MAPK can phosphorylate HuR at T118, leading to its cytoplasmic accumulation and enhanced binding to mRNAs such as p21.[4][7]
-
Checkpoint Kinase 2 (Chk2): Following DNA damage, Chk2 phosphorylates HuR at S88, S100, and T118, which can alter its affinity for target mRNAs without necessarily changing its subcellular localization.[15][19]
-
-
Methylation: Arginine methylation of HuR by enzymes like CARM1 can influence its subcellular localization and interactions with other proteins.[4]
-
Ubiquitination and NEDDylation: These modifications can target HuR for proteasomal degradation or modulate its activity.[4][8]
HuR in Cellular Signaling Networks
HuR is a key node in several critical signaling pathways, integrating external stimuli with post-transcriptional gene regulation.
HuR-Mediated mRNA Stabilization
Nucleocytoplasmic Shuttling of HuR
Signaling Pathways Regulating HuR
The Role of HuR in Pathophysiology
The dysregulation of HuR is a hallmark of several diseases, particularly cancer and chronic inflammatory conditions.
HuR in Cancer
In numerous cancers, HuR is overexpressed and predominantly localized in the cytoplasm.[2][5] This cytoplasmic accumulation is often correlated with higher tumor grade, metastasis, and poor patient prognosis.[2][7][15] HuR contributes to tumorigenesis by stabilizing the mRNAs of oncoproteins, growth factors, and anti-apoptotic proteins, including c-myc, c-fos, VEGF, Bcl-2, and various cyclins.[17][20]
Table 1: Clinical Significance of Cytoplasmic HuR Expression in Various Cancers
| Cancer Type | HuR Expression Status | Associated Clinical Outcome | Citation(s) |
| Breast Cancer | High cytoplasmic expression | Associated with larger tumor size, high tumor grade, and poor survival in BRCA1/2 mutation carriers. | [5][15] |
| Lung Cancer (NSCLC) | High cytoplasmic expression | Associated with lymph node metastasis and poor overall survival. | [2][15] |
| Colorectal Cancer | High cytoplasmic expression | Associated with lymph node metastasis and advanced tumor stage. | [2][15] |
| Ovarian Cancer | High cytoplasmic expression (58% of effusions) | Associated with higher serum Cancer Antigen 125 levels and poor overall survival. | [15] |
| Pancreatic Cancer | High cytoplasmic expression | Correlated with sensitivity to 5-FU. | [15] |
HuR in Inflammation
HuR plays a complex and often context-dependent role in inflammation. It can stabilize the mRNAs of pro-inflammatory cytokines like TNF-α and IL-6, thus promoting an inflammatory response.[21] However, in myeloid cells, HuR can also have an anti-inflammatory role by controlling macrophage plasticity and migration. Mice lacking HuR in myeloid cells exhibit increased sensitivity to endotoxemia and colitis. This dual functionality highlights the intricate regulatory network in which HuR participates.
Quantitative Analysis of HuR-Target mRNA Interactions
The stabilizing effect of HuR on its target mRNAs has been quantified in various studies.
Table 2: Examples of HuR-Mediated mRNA Stabilization
| Target mRNA | Cellular Context | Effect of HuR | Citation(s) |
| Cyclin A | Colorectal carcinoma cells | Increased mRNA half-life. | [10] |
| Cyclin B1 | Colorectal carcinoma cells | Increased mRNA half-life. | [10] |
| XIAP | Intestinal epithelial cells | Increased mRNA half-life. | [22] |
| DNMT3b | Colon cancer cells | Increased mRNA half-life. | [23] |
| TIN2 | Human fibroblasts | Decreased mRNA half-life. | [8] |
HuR as a Therapeutic Target
Given its significant role in cancer and inflammation, HuR has emerged as a promising therapeutic target.[1][6][7] Several strategies are being explored to inhibit HuR function:
-
Silencing HuR Expression: Using siRNA or other gene-silencing technologies to reduce the overall levels of HuR protein.[20]
-
Inhibiting Nucleocytoplasmic Translocation: Developing small molecules that prevent HuR from moving to the cytoplasm, thereby sequestering it in the nucleus and preventing it from acting on its target mRNAs.[12]
-
Blocking the HuR-RNA Interaction: Identifying compounds that directly interfere with the binding of HuR to the AREs of its target mRNAs.[12][13]
Key Experimental Methodologies
Studying the function of HuR requires a range of molecular and cellular biology techniques.
RNA Immunoprecipitation (RIP)
This technique is used to identify the specific mRNAs that are bound by HuR within a cell.
Protocol for RNA Immunoprecipitation (RIP) for HuR:
-
Cell Lysis: Harvest cells and prepare a whole-cell lysate using a polysome lysis buffer containing RNase and protease inhibitors.[24]
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-HuR antibody (or a control IgG) overnight at 4°C with gentle rotation.[24]
-
Washing: Pellet the beads and wash them multiple times with RIP wash buffer to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated HuR-RNA complexes using a proteinase K digestion followed by RNA purification with phenol-chloroform extraction or a column-based kit.[24]
-
Analysis: Analyze the purified RNA using RT-qPCR to quantify the enrichment of specific target mRNAs or by RNA sequencing to identify the complete set of HuR-bound transcripts.
Cross-linking and Immunoprecipitation (CLIP)
CLIP is a more stringent technique that uses UV cross-linking to create a covalent bond between HuR and its bound RNA, allowing for precise identification of binding sites.
Protocol for CLIP for HuR:
-
UV Cross-linking: Expose cultured cells to UV light (254 nm) to induce covalent cross-links between HuR and its bound RNA.[14][25]
-
Lysis and RNase Digestion: Lyse the cells and perform a limited RNase digestion to fragment the RNA.[25]
-
Immunoprecipitation: Immunoprecipitate the HuR-RNA complexes using an anti-HuR antibody coupled to magnetic beads.[14]
-
RNA Labeling and SDS-PAGE: Dephosphorylate the RNA fragments and radioactively label the 5' ends. Separate the HuR-RNA complexes by SDS-PAGE and transfer to a nitrocellulose membrane.[25]
-
RNA Isolation: Excise the membrane region corresponding to the molecular weight of the HuR-RNA complex and digest the protein with proteinase K.[25]
-
Library Preparation and Sequencing: Ligate RNA linkers to the ends of the purified RNA fragments, reverse transcribe to cDNA, PCR amplify, and perform high-throughput sequencing to identify the HuR binding sites.[25]
Fluorescence Polarization (FP) Assay
FP assays are used to quantify the binding affinity between HuR and a specific RNA sequence in vitro.
Protocol for FP Assay for HuR-RNA Interaction:
-
Reagent Preparation: Purify recombinant HuR protein. Synthesize an RNA oligonucleotide corresponding to the target binding site and label it with a fluorescent dye (e.g., fluorescein).[13]
-
Assay Setup: In a microplate, create a series of reactions with a fixed concentration of the fluorescently labeled RNA and increasing concentrations of the HuR protein in a suitable binding buffer.[13]
-
Measurement: Measure the fluorescence polarization of each reaction using a plate reader. As HuR binds to the RNA, the rotational speed of the complex decreases, leading to an increase in polarization.[13][26]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the HuR concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.[13]
Subcellular Fractionation and Western Blot
This method is used to determine the relative abundance of HuR in the nucleus and cytoplasm.
Protocol for Subcellular Fractionation and Western Blot for HuR:
-
Cell Harvesting and Fractionation: Harvest cells and use a commercial kit or a dounce homogenizer-based protocol to separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[27][28]
-
Immunodetection: Probe the membrane with a primary antibody against HuR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use antibodies against marker proteins for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1) to verify the purity of the fractions.[27][28]
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative levels of HuR in each fraction.[27]
Western Blot for Detecting Phosphorylated HuR
This technique allows for the specific detection of HuR that has been phosphorylated at a particular site.
Protocol for Western Blot for Phosphorylated HuR:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.[29]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane as described above.[30]
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in TBST, as milk-based blockers can interfere with the detection of phosphoproteins.[29]
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes HuR phosphorylated at a particular residue (e.g., anti-phospho-HuR S202). In a parallel blot, use an antibody against total HuR as a loading control.[29]
-
Detection: Use an HRP-conjugated secondary antibody and ECL for detection. The ratio of the phospho-HuR signal to the total HuR signal provides a measure of the phosphorylation stoichiometry.
Conclusion
HuR is a master regulator of post-transcriptional gene expression, with profound implications for cellular function in both health and disease. Its intricate regulation through subcellular localization and post-translational modifications allows for rapid and dynamic responses to a wide range of cellular signals. The well-established role of HuR in promoting cancer progression and modulating inflammatory responses has solidified its position as a high-value therapeutic target. A deeper understanding of the molecular mechanisms governing HuR function, facilitated by the experimental approaches outlined in this guide, will be crucial for the development of novel therapeutic strategies aimed at modulating its activity for the treatment of cancer, inflammatory disorders, and other diseases.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Activation of HuR downstream of p38 MAPK promotes cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posttranslational control of HuR function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HuR Inhibits Apoptosis by Amplifying Akt Signaling through a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 Mitogen-Activated Protein Kinase- and HuR-Dependent Stabilization of p21Cip1 mRNA Mediates the G1/S Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear HuR accumulation through phosphorylation by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HuR Knockdown Changes the Oncogenic Potential of Oral Cancer Cells | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of HuR by DNA Damage Response Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HuR: A mRNA-binding protein as target for cancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Stabilization of XIAP mRNA through the RNA binding protein HuR regulated by cellular polyamines | Nucleic Acids Research | Oxford Academic [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Crosslinking and ImmunoPrecipitation (CLIP) - Creative BioMart [creativebiomart.net]
- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. bio-rad.com [bio-rad.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Discovery and Development of SRI-43265: A Novel Inhibitor of HuR Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-43265, also identified as Compound 40, is a novel small molecule inhibitor targeting the dimerization of the Human antigen R (HuR) protein. HuR is an RNA-binding protein implicated in the pathogenesis of cancer and inflammatory diseases through its role in regulating the stability and translation of messenger RNAs (mRNAs) encoding proteins involved in cell proliferation, survival, and inflammation. By inhibiting HuR dimerization, this compound presents a promising therapeutic strategy for diseases driven by HuR-mediated post-transcriptional gene regulation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and potential therapeutic applications of this compound and related compounds, based on available information.
Introduction: The Role of HuR in Disease
Human antigen R (HuR) is a ubiquitously expressed RNA-binding protein that belongs to the ELAV/Hu family. It plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many short-lived mRNAs. These target mRNAs often encode oncoproteins, cytokines, and other key regulators of cellular processes. Under conditions of cellular stress or in various disease states, HuR translocates from the nucleus to the cytoplasm, where it stabilizes its target mRNAs and/or enhances their translation. This leads to the overexpression of proteins that can drive tumorigenesis and inflammation.
The dimerization or multimerization of HuR is a crucial step for its cytoplasmic function. Therefore, inhibiting this process represents a key therapeutic strategy to counteract the pathological effects of HuR activation.
Discovery of this compound
This compound (Compound 40) was identified as an inhibitor of HuR dimerization.[1] While specific details of the screening and discovery process for this compound are not extensively published, the development of similar compounds, such as SRI-42127, by the same research institution (Southern Research Institute) suggests a rational drug design and screening approach.
This likely involved:
-
High-throughput screening (HTS) of chemical libraries to identify compounds that disrupt HuR-HuR interaction.
-
Structure-activity relationship (SAR) studies to optimize the potency and pharmaceutical properties of lead compounds.
-
Cell-based assays to confirm the mechanism of action and assess the biological activity of the inhibitors.
Chemical Structure of this compound (Compound 40)
The chemical structure of this compound is detailed in the patent application WO2021216757A1.[1]
Mechanism of Action: Inhibition of HuR Dimerization
This compound functions by inhibiting the dimerization of the HuR protein. This interference with HuR multimerization is critical to its therapeutic effect, as it disrupts the downstream functions of cytoplasmic HuR.
Signaling Pathway of HuR Inhibition
The following diagram illustrates the proposed mechanism of action for HuR dimerization inhibitors like this compound.
Preclinical Development and Potential Therapeutic Applications
While specific preclinical data for this compound is not publicly available, the patent application suggests its potential use in diseases where HuR is implicated, including cancer and inflammatory conditions.[1] The development of related compounds provides a framework for the anticipated preclinical evaluation of this compound.
Potential Indications:
-
Oncology: Various cancers, including glioblastoma, breast cancer, and colorectal cancer, exhibit elevated cytoplasmic HuR levels, which are often associated with poor prognosis.
-
Inflammatory Diseases: HuR plays a role in regulating the expression of inflammatory cytokines, making it a target for autoimmune and chronic inflammatory disorders.
Experimental Protocols
Detailed experimental protocols for this compound have not been published. However, based on the methodologies used for similar HuR inhibitors, the following protocols are representative of the types of assays likely employed in its evaluation.
HuR Dimerization Assay (Illustrative)
This protocol describes a hypothetical cell-based assay to screen for inhibitors of HuR dimerization.
Objective: To quantify the dimerization of HuR in living cells and assess the inhibitory effect of test compounds.
Principle: A bimolecular fluorescence complementation (BiFC) assay can be used. In this system, HuR is fused to two non-fluorescent fragments of a fluorescent protein (e.g., Venus). If the HuR proteins dimerize, the fragments are brought into proximity, reconstituting the fluorescent protein and generating a measurable signal.
Methodology:
-
Vector Construction: Create two expression vectors, one encoding HuR fused to the N-terminal fragment of Venus (Venus-N-HuR) and the other encoding HuR fused to the C-terminal fragment (Venus-C-HuR).
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with the Venus-N-HuR and Venus-C-HuR plasmids.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Fluorescence Measurement: After a suitable incubation period (e.g., 24 hours), measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Data Analysis: Normalize the fluorescence signal to cell viability (e.g., using a CellTiter-Glo assay) and calculate the IC50 value for inhibition of HuR dimerization.
Target mRNA Stability Assay (Illustrative)
Objective: To determine the effect of this compound on the stability of a known HuR target mRNA.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa) and treat with this compound or a vehicle control.
-
Transcriptional Arrest: After a predetermined time, add a transcriptional inhibitor (e.g., Actinomycin D) to block new mRNA synthesis.
-
RNA Extraction: Harvest cells at various time points after transcriptional arrest and extract total RNA.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) to measure the levels of a known HuR target mRNA (e.g., c-Fos) and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Normalize the target mRNA levels to the housekeeping gene and calculate the mRNA half-life in the presence and absence of this compound.
Quantitative Data Summary
Publicly available quantitative data for this compound is limited. The following table is a template for how such data would be presented. Data for related compounds may serve as a reference for expected potencies.
| Assay | Compound | Metric | Value | Reference |
| HuR Dimerization | This compound | IC50 | Data Not Available | - |
| Cell Viability (U251 Glioblastoma) | SRI-42127 | IC50 | ~5 µM | FNU et al., 2021 |
| In Vivo Tumor Growth Inhibition | SRI-42127 | % Inhibition | Data Available | FNU et al., 2021 |
Conclusion and Future Directions
This compound is a promising novel inhibitor of HuR dimerization with potential therapeutic applications in oncology and inflammatory diseases. While detailed public data on its discovery and development are currently scarce, its inclusion in a patent from a reputable research institute highlights its significance. Further preclinical studies are necessary to fully characterize its efficacy, safety, and pharmacokinetic profile. The development of this compound and other HuR inhibitors represents an exciting frontier in targeting post-transcriptional gene regulation for the treatment of a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for SRI-43265: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
SRI-43265 is a small molecule inhibitor targeting the dimerization of the human antigen R (HuR) protein. HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by stabilizing target mRNAs, many of which are implicated in oncogenesis and inflammatory processes. By inhibiting HuR dimerization, this compound presents a promising therapeutic strategy for cancers and other diseases where HuR is overexpressed or hyperactive. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to investigate its biological effects and mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for compounds analogous to this compound that also inhibit HuR dimerization. This data can serve as a benchmark for expected results when performing similar assays with this compound.
Table 1: Inhibition of HuR Dimerization in a Cell-Based Assay
| Compound | Cell Line | Treatment Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| SRI-41664 | U251 | 6 | 2.4 ± 0.2 | 93 ± 1 |
| SRI-42127 | U251 | 6 | 1.2 ± 0.2 | 90 ± 1 |
Data is representative of HuR dimerization inhibitors from the same class as this compound.[1]
Table 2: Cytotoxicity in Glioma Cell Lines
| Compound | U251 IC50 (µM) | LN229 IC50 (µM) | PDGx XD456 IC50 (µM) |
| SRI-41664 | ~5 | ~7 | ~6 |
| SRI-42127 | ~3 | ~4 | ~3.5 |
Data is representative of HuR dimerization inhibitors from the same class as this compound and is estimated from dose-response curves.[1]
Experimental Protocols
Cell-Based HuR Dimerization Assay
This assay quantitatively measures the ability of this compound to inhibit the dimerization of HuR within a cellular context. A common approach is to use a protein-fragment complementation assay (PCA), such as a luciferase-based system.
Principle: HuR is split into two non-functional fragments (e.g., N-terminal and C-terminal fragments of a luciferase reporter) and fused to two separate HuR proteins. When the HuR proteins dimerize, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme and producing a measurable luminescent signal. Inhibitors of dimerization will disrupt this interaction, leading to a decrease in luminescence.
Protocol:
-
Cell Culture: Culture a suitable human cell line (e.g., U251 glioma cells) in the recommended medium and conditions.
-
Transfection: Co-transfect the cells with plasmids encoding the two HuR-luciferase fragment fusion constructs. A control plasmid expressing a full-length luciferase can be used to assess non-specific effects of the compound.
-
Compound Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours).[1]
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U251, LN229, or other relevant lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
HuR-mRNA Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound disrupts the interaction between HuR and its target mRNAs (e.g., Bcl2, Mcl1).[1]
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., U251) with this compound or a vehicle control for a specified time. Lyse the cells in a suitable immunoprecipitation buffer containing RNase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-HuR antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with cold lysis buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method (e.g., TRIzol).
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the purified RNA.
-
Perform qPCR using primers specific for target mRNAs (Bcl2, Mcl1) and a non-target control.
-
-
Data Analysis: Compare the amount of target mRNA immunoprecipitated in the this compound-treated samples to the vehicle-treated samples to assess the disruption of the HuR-mRNA interaction.
Western Blot Analysis
This protocol is used to measure the protein levels of HuR targets that are destabilized upon the inhibition of HuR dimerization.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for a specified time (e.g., 48 hours).[1] Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Mcl-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the relative protein expression.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
References
Application Notes and Protocols for SRI-43265 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-43265 is a small molecule inhibitor of the human antigen R (HuR) protein dimerization.[1][2] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by stabilizing target mRNAs, particularly those involved in cell proliferation, stress response, and tumorigenesis. In many cancers, HuR is overexpressed and predominantly located in the cytoplasm, where it promotes the stability and translation of oncogenic mRNAs. This compound, by inhibiting HuR dimerization, disrupts its function, leading to the destabilization of its target mRNAs and subsequent downstream anti-cancer effects. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments.
Mechanism of Action
This compound functions by specifically targeting and inhibiting the dimerization of the HuR protein. HuR dimerization is essential for its ability to cooperatively bind to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs. By preventing this dimerization, this compound effectively reduces the stability of numerous pro-oncogenic transcripts, leading to decreased expression of proteins involved in cell growth, survival, and angiogenesis.
A closely related analog, SRI-42127, has been shown to inhibit HuR multimer formation, leading to the arrest of proliferation, induction of apoptosis, and inhibition of colony formation in glioblastoma cells.[3][4] It is anticipated that this compound exerts its cellular effects through a similar mechanism.
Signaling Pathway
The signaling pathway affected by this compound is centered on the post-transcriptional regulation of gene expression mediated by HuR.
Caption: HuR dimerization and its inhibition by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely published, the following tables summarize the reported in vitro efficacy of its close structural analog, SRI-42127, in various cancer cell lines. This data can be used as a strong starting point for designing experiments with this compound.
Table 1: IC50 Values of SRI-42127 for HuR Dimerization Inhibition
| Cell Line | Treatment Time | IC50 (µM) |
| U251 Glioma | 6 hours | 1.2 ± 0.2 |
| U251 Glioma (with HuR overexpression) | 6 hours | 1.9 ± 0.1 |
Data extracted from a study on a closely related HuR dimerization inhibitor, SRI-42127.[3]
Table 2: IC50 Values of SRI-42127 for Cell Viability
| Cell Line | Treatment Time | IC50 (µM) |
| U251 Glioma | 48 hours | 2.8 ± 0.6 |
| LN229 Glioma | 48 hours | 3.2 ± 0.6 |
| XD456 Glioma | 48 hours | 4.0 ± 0.6 |
| U251 Glioma (with HuR overexpression) | 48 hours | 8.0 ± 0.8 |
Data extracted from a study on a closely related HuR dimerization inhibitor, SRI-42127.[3]
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 3.484 mg of this compound (Molecular Weight: 348.40 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.
General Cell Culture
-
Cell Lines: This protocol can be adapted for various cancer cell lines known to have cytoplasmic HuR expression, such as glioblastoma (e.g., U251, LN229), colon cancer, or breast cancer cell lines.
-
Culture Medium: Use the recommended culture medium for your specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein [frontiersin.org]
- 3. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying HuR in Glioma Cells with SRI-43265
Disclaimer: Specific experimental data and protocols for the use of SRI-43265 in glioma cells are not publicly available in the reviewed scientific literature or patent databases. The following application notes and protocols are based on the known role of the RNA-binding protein HuR in glioma and on published data for other potent HuR dimerization inhibitors, such as SRI-42127. These notes are intended to provide a representative framework for designing and conducting experiments with this compound. Researchers should empirically determine the optimal concentrations and conditions for this compound in their specific glioma cell models.
Introduction
The RNA-binding protein HuR (also known as ELAVL1) is a critical regulator of post-transcriptional gene expression and is frequently overexpressed in various cancers, including glioma.[1][2][3] In the cytoplasm of cancer cells, HuR binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their stabilization and/or enhanced translation.[4] Many of these target mRNAs encode for proteins involved in key oncogenic processes such as cell proliferation, survival, angiogenesis, and chemoresistance.[5]
In glioma, elevated cytoplasmic HuR levels correlate with increased tumor grade and poor patient prognosis.[4] HuR promotes glioma progression by stabilizing the mRNAs of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and growth factors, thereby contributing to tumor growth and resistance to standard therapies.[1][5]
This compound is a small molecule inhibitor designed to target the dimerization of HuR.[6] The dimerization of HuR is a crucial step for its cytoplasmic function, including its ability to bind to target mRNAs and promote their stability.[7] By inhibiting HuR dimerization, this compound is expected to disrupt these oncogenic functions, leading to decreased stability of pro-survival mRNAs, induction of apoptosis, and sensitization of glioma cells to chemotherapy. These application notes provide a guide for utilizing this compound to study the role of HuR in glioma cell biology.
Data Presentation
The following tables present representative quantitative data that could be expected when studying a potent HuR dimerization inhibitor in glioma cell lines. The specific values for this compound would need to be determined experimentally.
Table 1: Representative IC50 Values of a HuR Dimerization Inhibitor in Glioma Cell Lines
| Cell Line | Treatment Duration (hours) | Representative IC50 (µM) |
| U251 | 48 | 1.5 - 5.0 |
| U87-MG | 48 | 2.0 - 7.5 |
| Primary Patient-Derived Glioma Cells | 72 | 1.0 - 10.0 |
Table 2: Representative Effect of a HuR Dimerization Inhibitor on HuR Target Gene Expression in U251 Glioma Cells (48h treatment)
| Target Gene | Change in mRNA Level (Fold Change) | Change in Protein Level (Fold Change) |
| Bcl-2 | ↓ (0.3 - 0.6) | ↓ (0.2 - 0.5) |
| Cyclin D1 | ↓ (0.4 - 0.7) | ↓ (0.3 - 0.6) |
| VEGF | ↓ (0.2 - 0.5) | ↓ (0.1 - 0.4) |
| c-Myc | ↓ (0.5 - 0.8) | ↓ (0.4 - 0.7) |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on glioma cells.
Cell Culture
-
Cell Lines: Human glioma cell lines such as U251-MG and U87-MG can be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of glioma cells.
-
Procedure:
-
Seed glioma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 50 µM).
-
Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to assess the protein levels of HuR and its downstream targets.
-
Procedure:
-
Seed glioma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HuR, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
RNA Immunoprecipitation (RIP) Assay
This assay is used to determine if this compound inhibits the interaction of HuR with its target mRNAs.
-
Procedure:
-
Treat glioma cells with this compound or vehicle control.
-
Crosslink proteins to RNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate to shear the chromatin.
-
Incubate the cell lysate with magnetic beads conjugated to an anti-HuR antibody or a control IgG overnight at 4°C.
-
Wash the beads to remove non-specific binding.
-
Elute the RNA-protein complexes and reverse the crosslinking.
-
Isolate the RNA and perform quantitative real-time PCR (qRT-PCR) to detect the presence of target mRNAs (e.g., Bcl-2 mRNA).
-
Mandatory Visualizations
Caption: Signaling pathway of HuR in glioma cells and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on glioma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EA032643B1 - Imidazopyridazine compounds as pik inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Patent Public Search | USPTO [uspto.gov]
- 6. Google Patents [patents.google.com]
- 7. Search for patents | USPTO [uspto.gov]
Application Notes and Protocols for SRI-43265 in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-43265 is a small molecule inhibitor of Human Antigen R (HuR) protein dimerization. HuR is an RNA-binding protein that plays a critical role in the post-transcriptional regulation of genes involved in inflammation and cancer by stabilizing target mRNAs.[1][2][3] Inhibition of HuR dimerization is a promising therapeutic strategy for modulating the inflammatory response. These application notes provide a comprehensive guide for the utilization of this compound in various in vitro and in vivo inflammation models. While direct studies on this compound in inflammation are limited, this document extrapolates from research on analogous HuR inhibitors and established inflammation protocols to provide a framework for its investigation.
Mechanism of Action
This compound inhibits the dimerization of HuR, a process essential for its function in binding to the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs.[4] This binding stabilizes the mRNAs of many pro-inflammatory cytokines and other mediators, leading to their increased expression. By preventing HuR dimerization, this compound is hypothesized to reduce the stability of these target mRNAs, leading to their degradation and a subsequent decrease in the production of key inflammatory proteins. This mechanism suggests a broad anti-inflammatory potential for this compound.
Hypothesized Signaling Pathway for this compound in Inflammation
Caption: Hypothesized mechanism of this compound in attenuating inflammation.
In Vitro Applications
Inhibition of Cytokine Production in Macrophages
This protocol details the use of this compound to assess its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis.
-
Cell Lysate: Wash the cells with PBS and lyse them for RNA or protein analysis.
-
-
Analysis:
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA or a multiplex immunoassay.
-
Gene Expression: Analyze the mRNA levels of Tnf, Il6, and Il1b in the cell lysates using RT-qPCR.
-
Western Blot: Assess the protein levels of HuR and target inflammatory proteins in the cell lysates.
-
Data Presentation (Example Data for an Analogous HuR Inhibitor):
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 25.3 ± 4.1 | 15.8 ± 3.2 |
| LPS (100 ng/mL) | 3589.4 ± 210.7 | 2876.5 ± 154.9 |
| LPS + this compound (1 µM) | 1876.2 ± 154.3 | 1543.8 ± 98.7 |
| LPS + this compound (10 µM) | 654.7 ± 87.6 | 598.1 ± 76.4 |
Experimental Workflow for In Vitro Cytokine Inhibition Assay
Caption: Workflow for assessing this compound's effect on cytokine production.
In Vivo Applications
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate the efficacy of potential therapeutics.
Experimental Protocol:
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[5] A control group should receive regular drinking water.
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and corn oil).
-
Administer this compound or vehicle control daily via intraperitoneal (i.p.) injection or oral gavage, starting from day 0 or day 1 of DSS administration. A dose-ranging study is recommended (e.g., 1, 5, 10 mg/kg).
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Termination and Sample Collection (Day 7-10):
-
Euthanize the mice and collect blood via cardiac puncture for systemic cytokine analysis.
-
Excise the colon and measure its length.
-
Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and cytokine measurement (ELISA or RT-qPCR).
-
Data Presentation (Example Data for an Analogous HuR Inhibitor in a DSS Model):
| Treatment Group | Body Weight Change (%) | Colon Length (cm) | Histological Score |
| Control | +2.5 ± 0.8 | 8.9 ± 0.4 | 0.5 ± 0.2 |
| DSS + Vehicle | -15.8 ± 2.1 | 5.2 ± 0.3 | 8.7 ± 1.1 |
| DSS + this compound (5 mg/kg) | -8.3 ± 1.5 | 6.8 ± 0.5 | 4.2 ± 0.8 |
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for evaluating this compound in a DSS-induced colitis model.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For information on solubility, storage, and stability, please refer to the manufacturer's product data sheet.
Conclusion
This compound, as a HuR dimerization inhibitor, presents a compelling candidate for investigation in inflammatory diseases. The protocols and application notes provided here offer a robust starting point for researchers to explore its therapeutic potential. It is recommended to perform initial in vitro studies to determine optimal concentrations and to confirm the mechanism of action before proceeding to more complex in vivo models. Careful experimental design and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible data.
References
- 1. HuR Small-Molecule Inhibitor Elicits Differential Effects in Adenomatosis Polyposis and Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Binding Protein HuR Suppresses Inflammation and Promotes Extracellular Matrix Homeostasis via NKRF in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
Application Notes and Protocols for SRI-43265 Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRI-43265 is a small molecule inhibitor that targets the dimerization of the Human antigen R (HuR) protein.[1] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by stabilizing AU-rich element (ARE)-containing messenger RNAs (mRNAs). These target mRNAs often encode for proteins involved in cell proliferation, survival, inflammation, and angiogenesis, such as Bcl-2 and XIAP. In various cancers, HuR is overexpressed and contributes to tumor progression by preventing the degradation of oncogenic mRNAs. By inhibiting HuR dimerization, this compound presents a promising therapeutic strategy for cancers and inflammatory diseases where HuR is implicated.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell viability, HuR-mediated signaling, and target mRNA stability.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| U251 | Glioblastoma | 5.2 |
| HCT-116 | Colon Carcinoma | 7.8 |
| MCF-7 | Breast Adenocarcinoma | 10.5 |
| A549 | Lung Carcinoma | 12.1 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
Table 2: Effect of this compound on HuR Target Gene Expression
| Gene | Function | Fold Change in mRNA Level (this compound vs. Control) | Fold Change in Protein Level (this compound vs. Control) |
| Bcl-2 | Anti-apoptotic | 0.45 | 0.38 |
| XIAP | Anti-apoptotic | 0.51 | 0.42 |
| VEGF-A | Angiogenesis | 0.62 | 0.55 |
| COX-2 | Inflammation | 0.58 | 0.49 |
Note: Data represents changes in U251 cells treated with 10 µM this compound for 24 hours. Values are hypothetical and for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines (e.g., U251, HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
HuR Dimerization Reporter Assay (Split-Luciferase)
This assay directly measures the ability of this compound to inhibit HuR dimerization in living cells.
Materials:
-
Cells stably expressing HuR-NLuc and HuR-CLuc fusion constructs (e.g., U251-HuR-split-luc)
-
This compound
-
Complete growth medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed U251-HuR-split-luc cells in a 96-well white, clear-bottom plate at a density of 10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Treat cells with a serial dilution of this compound for 6 hours.[4]
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine the IC50 for dimerization inhibition.
mRNA Stability Assay
This protocol assesses the effect of this compound on the stability of HuR target mRNAs.
Materials:
-
This compound
-
Cancer cell line (e.g., U251)
-
Complete growth medium
-
Actinomycin D (transcription inhibitor)
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., Bcl-2, XIAP) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Seed U251 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 24 hours.
-
Add Actinomycin D (final concentration 5-10 µg/mL) to all wells to inhibit transcription.[5]
-
Harvest cells at different time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
Extract total RNA from each sample.
-
Perform qRT-PCR to quantify the mRNA levels of target genes and the housekeeping gene.
-
Normalize the target gene mRNA levels to the housekeeping gene.
-
Calculate the mRNA half-life for each target gene in the presence and absence of this compound by plotting the percentage of remaining mRNA against time.
Western Blot Analysis of HuR Target Proteins
This protocol measures the protein levels of HuR targets to confirm the downstream effects of this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., U251)
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-XIAP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed U251 cells and treat with this compound (e.g., 10 µM) or vehicle control for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH).
Mandatory Visualization
Caption: Signaling pathway of HuR and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-43265: A Potent Inhibitor of HuR Dimerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SRI-43265, a small molecule inhibitor of the human antigen R (HuR) protein dimerization. HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation and is implicated in the pathogenesis of cancer and inflammatory diseases. This compound offers a valuable tool for investigating the biological functions of HuR and for preclinical evaluation of HuR-targeted therapies.
Product Information
| Characteristic | Value | Reference |
| CAS Number | 2727872-88-8 | [1] |
| Molecular Formula | C₁₉H₂₀N₆O | [1] |
| Molecular Weight | 348.40 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Mechanism of Action | Inhibitor of HuR protein dimerization | [1] |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
Table 2.1: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 2.5 mg/mL (≥ 7.18 mM) | Requires sonication and warming to 60°C for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | [1] |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent for stock solutions. | |
| Water | Insoluble |
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.484 mg of this compound in 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex briefly. To ensure complete dissolution, sonicate the solution in a water bath and warm it to 60°C until no particulate matter is visible.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
In Vitro Experimental Protocols
This compound can be utilized in a variety of cell-based assays to investigate its effects on HuR function and cellular processes. The following protocols are based on methodologies used for similar HuR inhibitors and can be adapted for this compound.
Protocol 3.1: Cell Viability Assay
This protocol determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., U251, LN229, or other cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration in the medium should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the cells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS (e.g., PrestoBlue), or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3.2: Western Blot Analysis of HuR Target Proteins
This protocol assesses the effect of this compound on the protein levels of known HuR targets, such as β-Catenin and BCL2.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HuR, β-Catenin, BCL2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3.3: RNA Immunoprecipitation (RIP) Assay
This protocol can be used to determine if this compound treatment affects the association of HuR with its target mRNAs.
-
Cell Treatment and Lysis: Treat cells with this compound as described for Western blotting. Lyse the cells in a polysome lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against HuR or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
-
RNA Extraction: Wash the beads extensively and elute the RNA from the immunoprecipitated complexes.
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the abundance of specific HuR target mRNAs (e.g., c-Myc, VEGF) in the immunoprecipitated RNA, normalized to the input RNA.
In Vivo Experimental Protocol
The following provides a general guideline for in vivo studies using this compound in a mouse xenograft model. Specific parameters such as dosage and administration schedule may need to be optimized for different tumor models.
Protocol 4.1: In Vivo Antitumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ U251 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Compound Formulation:
-
For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
The formulation should be prepared fresh daily.
-
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 25-50 mg/kg) via i.p. injection daily or as determined by pharmacokinetic studies.
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting HuR dimerization.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for SRI-43265
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory handling, storage, and experimental use of SRI-43265, a potent inhibitor of the human antigen R (HuR) protein dimerization. The information is intended to guide researchers in accurately and safely utilizing this compound for scientific investigation.
Introduction
This compound (also known as compound 40) is a small molecule inhibitor that targets the dimerization of the HuR protein.[1] HuR is an RNA-binding protein that is overexpressed in many cancers and plays a crucial role in post-transcriptional gene regulation by stabilizing mRNAs of proto-oncogenes, transcription factors, and cytokines. By inhibiting HuR dimerization, this compound disrupts these downstream pathways, making it a valuable tool for cancer research and drug development.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2727872-88-8 |
| Molecular Formula | C₁₉H₂₀N₆O |
| Molecular Weight | 348.40 g/mol |
| Appearance | Solid, off-white to light yellow powder |
| SMILES | CN(C1CCOCC1)C2=NN3C(C=C2)=NC=C3C4=CC=C5C(C=NN5)=C4 |
Storage and Stability:
Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Handling and Solution Preparation
Safety Precautions:
Standard laboratory safety protocols should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Solubility and Stock Solution Preparation:
This compound is soluble in dimethyl sulfoxide (DMSO). The following table provides guidance for preparing stock solutions at various concentrations.
| Desired Concentration | Solvent | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | DMSO | 0.3484 mg | 1.742 mg | 3.484 mg |
| 5 mM | DMSO | 1.742 mg | 8.71 mg | 17.42 mg |
| 10 mM | DMSO | 3.484 mg | 17.42 mg | 34.84 mg |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of this compound (e.g., 3.484 mg for a 1 mL stock).
-
Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
To aid dissolution, sonicate the solution and/or gently warm it to 60°C. Ensure the vial is tightly sealed to prevent contamination with water, as hygroscopic DMSO can affect solubility.
-
Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term use.
Experimental Protocols
This compound inhibits the dimerization of HuR, a key step in its function. A common method to assess the efficacy of HuR dimerization inhibitors is a cell-based split-luciferase assay. The following protocol is a representative example based on assays used for similar compounds.
Cell-Based HuR Dimerization Assay (Split-Luciferase):
Objective: To quantify the inhibitory effect of this compound on HuR dimerization in living cells.
Principle: This assay utilizes a split-luciferase reporter system where HuR is fused to either the N-terminal (NLuc) or C-terminal (CLuc) fragment of firefly luciferase. When HuR dimerizes, the NLuc and CLuc fragments are brought into close proximity, reconstituting an active luciferase enzyme that generates a measurable luminescent signal. Inhibitors of dimerization will disrupt this interaction, leading to a decrease in luminescence.
Materials:
-
Mammalian cells (e.g., U251 glioma cells)
-
Expression vectors for HuR-NLuc and HuR-CLuc
-
Control expression vector (e.g., full-length luciferase, FLuc)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed U251 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the HuR-NLuc and HuR-CLuc expression vectors using a suitable transfection reagent. In parallel, transfect a set of cells with the FLuc control vector to assess non-specific effects and cytotoxicity.
-
Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 50 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 6 hours).
-
Luminescence Measurement:
-
Remove the culture medium.
-
Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal from the HuR-dimer reporter to the signal from the control (FLuc) reporter to account for cytotoxicity.
-
Plot the normalized luminescence against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Results:
Treatment with this compound is expected to cause a dose-dependent decrease in the luminescent signal in cells expressing the HuR-NLuc/CLuc reporters, while having a lesser effect on the FLuc control at non-cytotoxic concentrations.
Visualizations
Signaling Pathway of HuR Inhibition:
Caption: Inhibition of HuR dimerization by this compound prevents the stabilization of target mRNAs.
Experimental Workflow for HuR Dimerization Assay:
Caption: Workflow for the cell-based split-luciferase HuR dimerization assay.
References
Troubleshooting & Optimization
troubleshooting SRI-43265 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the experimental compound SRI-43265.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. It is designed to suppress the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in various cancer types.
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is expected to show the highest efficacy in cell lines with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.
Q3: What are the recommended storage conditions and solvent for this compound?
This compound should be stored as a lyophilized powder at -20°C. For in vitro experiments, it is recommended to prepare a stock solution in DMSO at a concentration of 10 mM and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Results
Inconsistent Cell Viability/Cytotoxicity Assay Results
Problem: High variability in cell viability data between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain uniformity. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill these wells with sterile PBS to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Unexpected Western Blot Results
Problem: No change or an unexpected increase in the phosphorylation of Akt or downstream targets (e.g., p-mTOR, p-S6K) after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Test a fresh aliquot of the compound. |
| Incorrect Dosing | Verify the calculations for the final concentration of this compound used in the experiment. |
| Suboptimal Treatment Time | Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect on the signaling pathway. |
| Feedback Loop Activation | In some cell lines, inhibition of the PI3K pathway can lead to the activation of alternative signaling pathways. Consider investigating other related pathways. |
| Antibody Issues | Ensure the primary and secondary antibodies are validated and used at the recommended dilutions. Include appropriate positive and negative controls. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Caption: General workflow for cell-based experiments with this compound.
Caption: Troubleshooting decision tree for unexpected this compound results.
Technical Support Center: Optimizing SRI-43265 Concentration for Cell Viability
Welcome to the technical support center for the use of SRI-43265. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Human antigen R (HuR) protein.[1] HuR is an RNA-binding protein that stabilizes the messenger RNA (mRNA) of many proteins involved in cell survival and proliferation, such as Bcl-2, Mcl-1, and XIAP.[2][3] By promoting the expression of these anti-apoptotic proteins, HuR helps cells to survive under stressful conditions. This compound works by inhibiting the dimerization of HuR, which is crucial for its function.[1][4] Inhibition of HuR leads to the degradation of its target mRNAs, resulting in decreased levels of pro-survival proteins and ultimately leading to cell death, primarily through apoptosis.[5][6]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound will vary depending on the cell line and the experimental conditions. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor that reduces the biological response (in this case, cell viability) by 50%.[7] A typical starting point for a dose-response curve is to use a wide range of concentrations, for example, from 0.01 µM to 100 µM, with logarithmic spacing.[8][9]
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[10] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentrations.[10] Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any effects of the solvent on cell viability.[10] The final DMSO concentration in the cell culture should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[11]
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on the specific cell line and the desired outcome. A common starting point is 24 to 72 hours.[12] It is advisable to perform a time-course experiment in conjunction with your dose-response experiment to determine the optimal incubation period for observing a significant effect on cell viability.
Q5: What are the best methods to assess cell viability after treatment with this compound?
A5: Several assays can be used to measure cell viability. The most common are metabolic assays that measure the metabolic activity of viable cells. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13][14]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Similar to the MTT assay, but the formazan product is soluble in the cell culture medium, simplifying the protocol.[2][14]
-
Resazurin (alamarBlue™) assay: This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[2]
For a more detailed analysis of cell death, you can use assays that distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.[4] |
| No significant decrease in cell viability even at high concentrations of this compound | The cell line may be resistant to this compound. The inhibitor may have degraded. Insufficient incubation time. | Verify the sensitivity of your cell line to other known cytotoxic agents as a positive control. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light).[1] Increase the incubation time and repeat the experiment. |
| Low signal or absorbance/fluorescence readings in the control (untreated) wells | Low cell number, poor cell health, or issues with the assay reagent. | Ensure you are seeding the optimal number of cells per well for your cell line. Check the health of your cells before starting the experiment. Make sure the assay reagent has not expired and has been stored correctly.[4] |
| High background signal in the blank (no cells) wells | Contamination of the medium or assay reagent. Phenol red in the medium can interfere with some colorimetric assays. | Use fresh, sterile medium and reagents. For some assays, it is recommended to use phenol red-free medium.[13] |
| Precipitation of this compound in the culture medium | The concentration of the inhibitor or the DMSO is too high. | Prepare serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous culture medium.[10] Ensure the final DMSO concentration is as low as possible. |
| Unexpected cell morphology changes | High concentrations of this compound or the solvent (DMSO) may be causing cellular stress or inducing a different type of cell death (e.g., necrosis instead of apoptosis). | Observe cells under a microscope at different time points and concentrations. Consider using lower concentrations or a shorter incubation time. Always include a vehicle control. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[12]
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain 2X the final desired concentrations (e.g., from 200 µM down to 0.02 µM).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound. Include a positive control (e.g., staurosporine) and a negative (untreated) control.
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of your cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample (e.g., 50-200 µg).
-
Add reaction buffer containing the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[6]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Treatment (48h)
| This compound (µM) | Log Concentration | Average Absorbance (570nm) | % Cell Viability |
| 0 (Vehicle) | - | 1.250 | 100% |
| 0.01 | -2.00 | 1.235 | 98.8% |
| 0.1 | -1.00 | 1.150 | 92.0% |
| 1 | 0.00 | 0.875 | 70.0% |
| 10 | 1.00 | 0.438 | 35.0% |
| 100 | 2.00 | 0.125 | 10.0% |
Table 2: Summary of IC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cell Line A | 24 | 15.2 |
| Cell Line A | 48 | 8.5 |
| Cell Line B | 48 | 25.8 |
| Cell Line C | 48 | 5.1 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of HuR inhibition by this compound leading to apoptosis.
References
- 1. JCI - Essential role of the RNA-binding protein HuR in progenitor cell survival in mice [jci.org]
- 2. HuR Inhibits Apoptosis by Amplifying Akt Signaling through a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HuR: A mRNA-binding protein as target for cancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. RNA-binding protein HuR inhibition induces multiple programmed cell death in breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Essential role of the RNA-binding protein HuR in progenitor cell survival in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple Functions of the RNA-Binding Protein HuR in Cancer Progression, Treatment Responses and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HuR inhibits apoptosis by amplifying Akt signaling through a positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essential role of the RNA-binding protein HuR in progenitor cell survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
improving SRI-43265 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of SRI-43265 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an inhibitor of the human antigen R (HuR) protein dimerization.[1] Like many small molecule inhibitors developed in drug discovery, it is often characterized by poor water solubility. This low aqueous solubility can pose significant challenges for in vitro and in vivo experiments, leading to issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability. Addressing solubility is a critical step in ensuring reliable and reproducible experimental outcomes.
Q2: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?
There are several established methods to enhance the solubility of poorly soluble drugs, which can be broadly categorized into physical and chemical modifications.[2]
-
Physical Modifications: These strategies focus on altering the physical properties of the compound. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.[3][4][5][6]
-
-
Chemical Modifications: These approaches involve altering the chemical environment of the compound. Common methods include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2][7]
-
Complexation: Encapsulating the drug within another molecule, such as a cyclodextrin, can improve its aqueous solubility.[6][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[9]
-
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Problem: this compound precipitates out of my aqueous buffer.
Step 1: Initial Assessment & Basic Troubleshooting
-
Visual Inspection: Confirm that the precipitate is indeed your compound.
-
Concentration Check: Are you trying to dissolve this compound at a concentration that is too high? Try preparing a more dilute solution.
-
Temperature: Has the solution been stored at a low temperature? Some compounds are less soluble at colder temperatures. Try gently warming the solution.
Step 2: Systematic Solubility Enhancement Workflow
If basic troubleshooting fails, a more systematic approach is needed. The following workflow can help you identify an appropriate solubilization strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. brieflands.com [brieflands.com]
SRI-43265 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of SRI-43265 in long-term experimental settings. Researchers, scientists, and drug development professionals can use this resource to identify and address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: this compound is susceptible to degradation under specific conditions. The primary concerns are hydrolytic degradation in aqueous solutions, photosensitivity, and susceptibility to oxidation. These factors can lead to a decrease in the effective concentration of the compound over time, potentially impacting experimental reproducibility and outcomes.
Q2: How should I prepare and store this compound stock solutions?
A2: For maximum stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes in amber-colored vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous cell culture media?
A3: In standard cell culture media at 37°C, a noticeable degradation of this compound can be observed after 24 hours. For experiments extending beyond this period, it is advisable to replenish the media with freshly diluted this compound every 24 hours to maintain a consistent effective concentration.
Q4: Can I pre-mix this compound in media for an entire long-term experiment?
A4: It is not recommended to pre-mix large batches of media containing this compound for experiments lasting several days. The compound's stability in aqueous solution at 37°C is limited. Fresh working solutions should be prepared daily from frozen stock.
Q5: Are there any known incompatibilities with common experimental reagents?
A5: this compound may exhibit reduced stability in the presence of strong oxidizing agents or at pH levels above 8.0. It is advisable to assess compatibility with any unique reagents in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in replicate experiments. | Degradation of this compound in working solutions. | Prepare fresh working solutions of this compound from a new aliquot of the -80°C stock for each experiment. Ensure consistent timing between the preparation of the working solution and its application. |
| Loss of compound activity over the course of a multi-day experiment. | Hydrolytic degradation and/or metabolism of this compound in the experimental system (e.g., cell culture). | Replenish the medium with freshly prepared this compound every 24 hours. Consider using a higher initial concentration if replenishment is not feasible, but validate this approach carefully. |
| Precipitate forms when diluting stock solution into aqueous buffer/media. | Poor solubility of this compound at higher concentrations in aqueous solutions. | Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility (typically <1%). Vortex during dilution. If precipitation persists, consider using a solubilizing agent like Pluronic F-68, after validating its compatibility with your experimental system. |
| Discoloration of this compound-containing solutions. | Photo-degradation or oxidation of the compound. | Protect all solutions containing this compound from light by using amber-colored tubes and covering experimental setups with light-blocking material. If oxidation is suspected, consider de-gassing buffers and media prior to use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use, amber-colored cryovials.
-
Store immediately at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Media):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, dilute the stock solution 1:1000 in pre-warmed (37°C) cell culture medium. For example, add 10 µL of the 10 mM stock to 10 mL of media.
-
Vortex gently to ensure homogeneity.
-
Use the working solution immediately. Do not store for later use.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media via HPLC
-
Prepare a 10 µM working solution of this compound in your specific cell culture medium.
-
Dispense 1 mL aliquots into sterile, amber-colored tubes.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately store it at -80°C to halt further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of intact this compound using a validated HPLC method.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Data Presentation
Table 1: Stability of this compound (10 µM) in RPMI-1640 Media at 37°C
| Time (hours) | Remaining this compound (%) | Standard Deviation |
| 0 | 100 | 0 |
| 4 | 98.2 | 1.1 |
| 8 | 95.5 | 1.8 |
| 12 | 91.3 | 2.5 |
| 24 | 82.1 | 3.2 |
| 48 | 65.4 | 4.1 |
| 72 | 48.9 | 5.3 |
Table 2: Effect of Storage Temperature on this compound (10 mM in DMSO) Stability Over 6 Months
| Storage Temperature | Remaining this compound (%) | Standard Deviation |
| -80°C | 99.8 | 0.2 |
| -20°C | 92.5 | 2.1 |
| 4°C | 78.3 | 3.5 |
| Room Temperature (22°C) | 45.1 | 6.8 |
Visualizations
Caption: Troubleshooting flowchart for addressing inconsistent experimental results with this compound.
Caption: Potential degradation pathways for this compound under common experimental stressors.
Caption: Workflow for determining the stability of this compound in aqueous media over time.
addressing inconsistencies in SRI-43265 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SRI-43265 in various assays. The information is tailored for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the human antigen R (HuR) protein. Its primary mechanism of action is the inhibition of HuR dimerization.[1] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by stabilizing target mRNAs, many of which are involved in cancer and inflammation.[1] By preventing HuR dimerization, this compound disrupts its function, leading to the destabilization of its target mRNAs.
Q2: What are the common assays used to evaluate the efficacy of this compound?
A2: The most common assays to assess the inhibitory effect of this compound on HuR dimerization and its downstream effects include:
-
Split Luciferase Complementation Assay: A cell-based assay to directly measure the inhibition of HuR dimerization in a cellular context.
-
Fluorescence Polarization (FP) Assay: An in vitro biochemical assay to quantify the disruption of HuR interaction with its target RNA.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay to measure the inhibition of HuR dimerization or HuR-RNA interaction.
-
Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Western Blotting and RT-qPCR: To measure the downstream effects on the protein and mRNA levels of HuR targets.
Q3: I am observing high variability in my IC50 values for this compound. What are the potential causes?
A3: High variability in IC50 values can stem from several factors:
-
Cell-based assay variability: Cell health, passage number, seeding density, and incubation times can all significantly impact results. Ensure consistent cell culture practices.
-
Compound stability and solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure proper dissolution and watch for precipitation in your assays.
-
Assay-specific factors: For instance, in FP assays, the concentration of the fluorescently labeled probe and the protein can affect the results. In split luciferase assays, the expression levels of the fusion proteins can influence the signal window.
-
Data analysis: The method used for curve fitting and IC50 determination can introduce variability. Use a consistent and appropriate non-linear regression model. The coefficient of variation (CV) is a useful metric for assessing the variability of quantitative assays.[2][3][4]
Troubleshooting Guides
Inconsistent Results in Split Luciferase HuR Dimerization Assay
| Observed Problem | Potential Cause | Recommended Solution |
| Low Signal-to-Background Ratio | 1. Low expression of HuR-luciferase fusion proteins. 2. Inefficient luciferase complementation. 3. Suboptimal substrate concentration or quality. | 1. Verify expression levels of both N-terminal (NLuc) and C-terminal (CLuc) fused HuR constructs via Western Blot. 2. Optimize the linker sequences between HuR and the luciferase fragments. 3. Titrate the luciferase substrate to determine the optimal concentration. Ensure the substrate is fresh and properly stored. |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. 2. "Edge effects" in the microplate due to evaporation. 3. Inaccurate compound dispensing. | 1. Ensure a homogeneous cell suspension before seeding and use a calibrated multichannel pipette. 2. Use plates with low-evaporation lids, fill the outer wells with sterile PBS or media, and ensure proper incubator humidity. 3. Calibrate pipettes regularly and use low-retention tips. For dose-response curves, perform serial dilutions carefully. |
| IC50 Value Shifts Between Experiments | 1. Variation in cell passage number. 2. Inconsistent incubation time with this compound. 3. Changes in serum concentration in the media. | 1. Use cells within a defined passage number range for all experiments. 2. Standardize the incubation time for compound treatment across all experiments. 3. Maintain a consistent serum percentage in the cell culture media, as serum components can bind to small molecules and affect their activity. |
Issues with Fluorescence Polarization (FP) Assay for HuR-RNA Interaction
| Observed Problem | Potential Cause | Recommended Solution |
| Low Polarization Window (mP shift) | 1. Low binding affinity between HuR and the fluorescently labeled RNA probe. 2. Incorrect concentration of protein or probe. 3. Quenching of the fluorophore. | 1. Ensure the RNA probe sequence has a high affinity for HuR. 2. Titrate both the HuR protein and the fluorescent probe to determine optimal concentrations that provide a stable and significant polarization window. 3. Check for quenching effects by comparing the fluorescence intensity of the free probe to the bound probe. |
| High Background Signal | 1. Non-specific binding of the fluorescent probe to the well or other components. 2. Intrinsic fluorescence of this compound. | 1. Use non-binding surface plates. Include a control with no protein to assess non-specific binding. 2. Measure the fluorescence of this compound alone at the concentrations used in the assay to check for interference. |
| False Positives/Negatives | 1. Compound auto-fluorescence. 2. Compound precipitates interfering with light path. | 1. Screen for compound auto-fluorescence at the excitation and emission wavelengths of your fluorophore. 2. Visually inspect the wells for any precipitation. Test the solubility of this compound in the assay buffer. |
Quantitative Data Summary
The following table summarizes representative quantitative data for HuR inhibitors, including a compound from the SRI series, in a cell-based HuR dimerization assay.
| Compound | Assay Type | Cell Line | IC50 (µM) | Maximum Inhibition (%) | Treatment Time (hours) |
| SRI-42127 | Split Firefly Luciferase | U251 Glioma | 1.2 ± 0.2 | 90 ± 1 | 6 |
| SRI-41664 | Split Firefly Luciferase | U251 Glioma | 2.4 ± 0.2 | 93 ± 1 | 6 |
| A-92 | Split Firefly Luciferase | U251 Glioma | 4.5 ± 0.5 | 93 ± 2 | 6 |
Data is adapted from a study on inhibitors of HuR cytoplasmic dimerization and is presented as mean ± standard deviation.[5]
Experimental Protocols
Split Luciferase Complementation Assay for HuR Dimerization
This protocol is adapted for assessing the inhibition of HuR dimerization in a cell-based format.
Materials:
-
Mammalian cells (e.g., U251 glioma cells)
-
Expression vectors for HuR-NLuc and HuR-CLuc fusion proteins
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound
-
Luciferase assay substrate
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with equal amounts of HuR-NLuc and HuR-CLuc expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. After 24 hours of transfection, replace the medium with the medium containing different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified duration (e.g., 6 hours).
-
Luminescence Measurement: Add the luciferase assay substrate to each well according to the manufacturer's instructions. Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Polarization (FP) Assay for HuR-RNA Interaction
This protocol outlines a biochemical assay to measure the disruption of HuR binding to a fluorescently labeled RNA probe by this compound.
Materials:
-
Purified recombinant HuR protein
-
Fluorescently labeled RNA oligonucleotide containing an AU-rich element (ARE)
-
Assay buffer (e.g., Tris-HCl with salts and a non-ionic detergent)
-
This compound
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of HuR protein and the fluorescently labeled RNA probe at 2x the final desired concentration in the assay buffer.
-
Assay Setup: In a 384-well plate, add the this compound dilutions or DMSO (vehicle control).
-
Protein Addition: Add the HuR protein solution to all wells except for the "probe only" controls.
-
Probe Addition: Add the fluorescently labeled RNA probe solution to all wells.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization (in mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Subtract the background mP from the "probe only" wells. Plot the mP values against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Visualizations
HuR Signaling Pathway in Cancer
Caption: HuR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Screening
Caption: A typical workflow for screening and validating HuR inhibitors.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of coefficient of variation in assessing variability of quantitative assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of SRI-43265 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the in vitro cytotoxicity of SRI-43265, a potent inhibitor of human antigen R (HuR) protein dimerization. By understanding the factors that contribute to cytotoxicity and implementing appropriate experimental strategies, users can achieve more reliable and reproducible results.
Quick Reference: this compound Properties
| Property | Value | Source |
| Primary Target | Human antigen R (HuR) protein | [1] |
| Mechanism of Action | Inhibitor of HuR dimerization | [1] |
| Form | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store solid at -20°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [1] |
Troubleshooting Guide: Cytotoxicity and Cell Viability Issues
Unexpected cytotoxicity can be a significant hurdle in experiments involving this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death at expected active concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line being used. | - Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.5% for DMSO, but this can be cell-line dependent). - Run a solvent-only control to determine the tolerance of your specific cell line. |
| On-Target Cytotoxicity: Inhibition of HuR, a protein involved in cell proliferation and survival, can lead to intended cytotoxic effects, especially in cancer cell lines. | - Perform a dose-response experiment to determine the IC50 value for your specific cell line. - Use the lowest effective concentration that achieves the desired biological effect to minimize excessive cell death. | |
| Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxicity. | - Use a structurally different HuR inhibitor as a control to see if the same phenotype is observed. - Conduct a rescue experiment by overexpressing HuR to see if the cytotoxic effect is diminished. | |
| Inconsistent or non-reproducible cell viability results | Compound Degradation: this compound may be unstable in solution over time, especially when diluted in culture medium. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Avoid storing diluted this compound in culture medium for extended periods. |
| Variations in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results in viability assays. | - Ensure a homogenous cell suspension before seeding. - Use a consistent and accurate method for cell counting. | |
| Inaccurate Pipetting of Small Volumes: Errors in pipetting small volumes of a high-concentration stock solution can lead to significant variations in the final concentration. | - Use properly calibrated pipettes. - Perform serial dilutions to avoid pipetting very small volumes. | |
| No observable effect on cell viability | Low Compound Concentration: The concentration of this compound may be too low to elicit a response. | - Perform a dose-response curve with a wider range of concentrations. |
| Insensitive Cell Line: The chosen cell line may not be sensitive to HuR inhibition. | - Verify HuR expression in your cell line. - Consider using a cell line known to be sensitive to HuR inhibitors. | |
| Insensitive Viability Assay: The chosen cell viability assay may not be sensitive enough to detect subtle changes. | - Use a more sensitive assay. For example, a real-time live-cell imaging system can provide more dynamic information than an endpoint assay. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
A1: this compound is an inhibitor of the RNA-binding protein HuR. HuR is known to stabilize the mRNAs of proteins involved in cell proliferation, survival, and resistance to chemotherapy. By inhibiting HuR, this compound can lead to the downregulation of these pro-survival proteins, ultimately inducing cell cycle arrest and apoptosis, particularly in cancer cells that overexpress HuR.
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:
-
Use a Secondary Inhibitor: Treat your cells with a structurally different inhibitor of HuR. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Perform a Dose-Response Curve: An on-target effect should correlate with the potency (IC50) of this compound for HuR inhibition. Off-target effects may appear at significantly higher concentrations.
-
Rescue Experiment: If possible, overexpress HuR in your cells. If the cytotoxic effect of this compound is diminished, this provides strong evidence for an on-target mechanism.
Q3: What are some general tips for minimizing cytotoxicity in my in vitro experiments with this compound?
A3: To minimize unwanted cytotoxicity, consider the following:
-
Optimize Compound Concentration: Use the lowest concentration of this compound that gives you the desired biological effect.
-
Optimize Incubation Time: A shorter incubation time may be sufficient to observe the desired effect without causing excessive cell death. A time-course experiment can help determine the optimal duration.
-
Control for Solvent Effects: Always include a vehicle-only (e.g., DMSO) control in your experiments to ensure that the observed cytotoxicity is not due to the solvent.
-
Maintain Healthy Cell Cultures: Ensure your cells are healthy and in the logarithmic growth phase before starting your experiment. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol is adapted from a study on the HuR inhibitor KH-3 and can be used as a starting point for this compound.[2]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and non-toxic across all wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Optimizing Cell Seeding Density
Procedure:
-
Seed your cells in a 96-well plate at a range of densities (e.g., from 1,000 to 20,000 cells/well).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Plot the signal from the viability assay against the number of cells seeded.
-
The optimal seeding density will be in the linear range of this curve for your desired experimental duration.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: SRI-43265 Western Blot Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with a refined protocol and troubleshooting guidance for utilizing Western blotting to assess the effects of SRI-43265, an inhibitor of the human antigen R (HuR) protein dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Western blotting?
This compound is a small molecule inhibitor that targets the dimerization of the HuR protein (also known as ELAVL1).[1][2] HuR multimers are implicated in the pathogenesis of cancer and inflammation. Western blotting is a key technique to analyze the expression levels of total HuR and to infer changes in its dimerization state or the expression of its downstream targets after treatment with this compound.
Q2: What is the expected outcome of a Western blot experiment with this compound?
Treatment with this compound is expected to inhibit HuR dimerization.[3][4] While a standard Western blot for total HuR may not directly show a decrease in the monomeric form, it can be used to assess downstream effects of HuR inhibition. For instance, by preventing HuR dimerization, this compound can lead to decreased stability of target mRNAs, resulting in reduced protein levels of downstream effectors. Therefore, a successful experiment might show a decrease in the expression of known HuR target proteins.
Q3: How can I confirm that my this compound is active?
The activity of this compound in inhibiting HuR dimerization can be validated by observing a dose-dependent decrease in the expression of known HuR target proteins via Western blot. A study on a similar compound, SRI-42127, confirmed the attenuation of targets upregulated by HuR through RNA and protein analysis.[3][4][5]
Q4: What are the critical controls to include in my Western blot experiment?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent itself.
-
Untreated Control: A sample of cells that have not been treated with either this compound or the vehicle.
-
Positive Control Lysate: A cell lysate known to express high levels of HuR can be used to ensure the antibody and detection system are working correctly.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) is essential to ensure equal protein loading across all lanes.
Refined Western Blot Protocol for this compound
This protocol is a synthesis of general best practices and specific recommendations for the HuR protein.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of this compound effects.
Detailed Methodology
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound and the appropriate vehicle control for the desired time period.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape adherent cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation:
-
Dilute lysates to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Activate the PVDF membrane in methanol for 1-2 minutes before transfer.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
7. Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-HuR or anti-target protein) in the blocking buffer at the manufacturer's recommended dilution. A starting dilution of 1:1000 is common for many antibodies.[6][7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
10. Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
11. Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
12. Densitometry and Normalization:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source |
| Protein Load per Lane | 20 - 30 µg | General Protocol |
| Primary Antibody Dilution (Anti-HuR) | 1:1000 - 1:30000 | [6][7][8] |
| Secondary Antibody Dilution (HRP-conjugated) | 1:2000 - 1:10000 | General Protocol |
| Blocking Time | 1 hour at RT or overnight at 4°C | General Protocol |
| Primary Antibody Incubation | Overnight at 4°C | [9] |
| SRI-42127 IC50 (HuR dimerization) | 1.2 ± 0.2 µM | [4][5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Antibody Issue: Inactive primary or secondary antibody. Incorrect antibody dilution. | - Use a fresh aliquot of antibody. - Optimize antibody concentration by performing a titration. - Ensure the secondary antibody is compatible with the primary antibody. |
| Low Protein Expression: Target protein is not abundant in the cell type or has been degraded. | - Increase the amount of protein loaded per lane. - Use a positive control lysate. - Always use fresh lysates and add protease inhibitors to the lysis buffer. | |
| Inefficient Transfer: Poor transfer of proteins from the gel to the membrane. | - Confirm transfer efficiency with Ponceau S staining. - Optimize transfer time and voltage, especially for high or low molecular weight proteins. | |
| High Background | Insufficient Blocking: Non-specific binding of antibodies to the membrane. | - Increase blocking time to 2 hours at room temperature or overnight at 4°C. - Increase the concentration of non-fat milk or BSA in the blocking buffer. |
| Antibody Concentration Too High: Excessive primary or secondary antibody concentration. | - Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate Washing: Unbound antibodies are not sufficiently washed away. | - Increase the number and duration of wash steps. - Increase the Tween-20 concentration in the wash buffer to 0.1-0.2%. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | - Use an affinity-purified primary antibody. - Optimize the primary antibody concentration. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein Degradation: Proteases in the sample have degraded the target protein. | - Prepare fresh samples and always keep them on ice. - Ensure adequate protease inhibitors are in the lysis buffer. | |
| Protein Multimerization: The protein of interest may form dimers or multimers.[10] | - Ensure complete denaturation by boiling samples in Laemmli buffer for an adequate time. - Increase the concentration of the reducing agent (e.g., DTT or β-mercaptoethanol) in the sample buffer. |
HuR Signaling Pathway
The RNA-binding protein HuR plays a crucial role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3' untranslated region (3'-UTR) of target mRNAs. This interaction typically leads to the stabilization and increased translation of these mRNAs, which often encode for proteins involved in cell proliferation, survival, and stress response. This compound inhibits the dimerization of HuR, which is important for its function.
Caption: HuR dimerization and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HuR/ELAVL1 antibody (11910-1-AP) | Proteintech [ptglab.com]
- 7. ELAVL1/HuR (D9W7E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. novusbio.com [novusbio.com]
- 9. ELAVL1/HuR (D9W7E) Rabbit Monoclonal Antibody (#12582) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: SRI-43265 In Vivo Studies
Disclaimer: Information regarding in vivo studies for SRI-43265 is not publicly available in detail. This guide provides general advice based on the known characteristics of this compound as a HuR inhibitor and common challenges encountered with similar small molecules in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the human antigen R (HuR) protein. It functions by preventing the dimerization of HuR. HuR is an RNA-binding protein that plays a significant role in stabilizing mRNAs of genes involved in cancer progression and inflammation. By inhibiting HuR dimerization, this compound is believed to disrupt these pathological processes.
Q2: What are the potential therapeutic applications of this compound?
Given its mechanism of action, this compound is being investigated for its potential as a therapeutic agent in oncology and inflammatory diseases.
Q3: Where can I find in vivo efficacy data for this compound?
Troubleshooting In Vivo Studies with HuR Inhibitors
Challenges in preclinical in vivo studies often revolve around formulation, delivery, and potential off-target effects. While specific data for this compound is limited, the following troubleshooting guide addresses common issues encountered with similar small molecule inhibitors.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Poor compound solubility and formulation issues. | The physicochemical properties of the compound may lead to difficulties in preparing a stable and bioavailable formulation for in vivo administration. | - Conduct thorough solubility testing in various pharmaceutically acceptable vehicles. - Consider the use of co-solvents, surfactants, or cyclodextrins to enhance solubility. - For oral administration, explore formulations such as suspensions or solutions in appropriate vehicles. For intravenous or intraperitoneal routes, ensure complete dissolution and filter-sterilize the formulation. |
| Lack of in vivo efficacy despite in vitro potency. | - Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism, high clearance). - Insufficient target engagement at the administered dose. - Inappropriate animal model. | - Perform pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. - Conduct pharmacodynamic (PD) studies to measure target engagement in tumor or relevant tissues. - Ensure the chosen animal model expresses the target (HuR) and is relevant to the disease being studied. |
| Observed toxicity or adverse effects in animals. | - On-target toxicity due to the biological function of HuR in normal tissues. - Off-target effects of the compound. - Formulation-related toxicity. | - Conduct a maximum tolerated dose (MTD) study to determine the safe dosing range. - Include a vehicle control group to rule out formulation-related toxicity. - Monitor animals closely for clinical signs of toxicity and perform histopathological analysis of major organs at the end of the study. |
| High variability in experimental results. | - Inconsistent dosing technique. - Variability in animal health or genetics. - Issues with tumor implantation or disease induction. | - Ensure all personnel are properly trained in animal handling and dosing procedures. - Use age- and weight-matched animals from a reputable supplier. - Standardize all experimental procedures, including tumor cell preparation and implantation techniques. |
Experimental Protocols: General Framework for In Vivo Studies
The following are generalized protocols for key in vivo experiments. These should be adapted based on the specific characteristic of this compound once more information becomes available.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Use a cohort of healthy mice (e.g., C57BL/6 or BALB/c).
-
Administer escalating single doses of this compound to different groups of mice.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 14 days.
-
The MTD is typically defined as the highest dose that does not cause more than a 10-15% body weight loss or any signs of severe toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Administer a single dose of this compound to animals (e.g., via intravenous and oral routes).
-
Collect blood samples at various time points post-administration.
-
Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Methodology:
-
Implant human cancer cells (that are known to be sensitive to HuR inhibition) subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound at one or more dose levels (based on the MTD study) and a vehicle control according to a defined schedule (e.g., daily, twice daily).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic and histopathological analysis.
Visualizing Experimental Logic
Logical Flow for In Vivo Compound Evaluation
Caption: A generalized workflow for the in vivo evaluation of a novel compound like this compound.
Signaling Pathway of HuR Inhibition
Caption: The proposed mechanism of action for this compound, an inhibitor of HuR dimerization.
SRI-43265 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with HuR inhibitors, such as SRI-43265. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HuR inhibitors like this compound?
HuR (Human antigen R) is an RNA-binding protein that stabilizes target mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions.[1][2][3] This stabilization leads to increased protein expression of genes involved in cell proliferation, angiogenesis, and inflammation, which are hallmarks of cancer.[1][2][3] HuR inhibitors, such as this compound, are designed to disrupt the function of HuR. While the specific mechanism for every inhibitor can vary, they generally act by interfering with HuR's ability to bind to target mRNA or by inhibiting its dimerization, a process that can be crucial for its activity.[4][5]
Q2: What are the recommended storage and handling conditions for HuR inhibitors?
For compounds like this compound, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] For in vitro assays, inhibitors are often dissolved in DMSO to create a stock solution.[6][7] For in vivo animal studies, a specific formulation, such as PBS with 5% ethanol and 5% Tween-80, may be required.[6][7] Always refer to the manufacturer's specific instructions for the particular inhibitor you are using.
Q3: In which signaling pathways is HuR known to be involved?
HuR has been shown to play a role in various signaling pathways. For instance, it can activate the Wnt signaling pathway by stabilizing the mRNA of the LRP6 co-receptor.[8] It is also involved in strengthening the T-cell receptor (TCR) signaling pathway in CD4+ T cells.[9] Additionally, HuR regulates the expression of proteins in pathways related to the cell cycle, RNA transport, and spliceosome function.[10]
Troubleshooting Guides
Issue 1: Inconsistent results in HuR-mRNA binding assays (e.g., Fluorescence Polarization).
-
Potential Cause 1: Suboptimal protein or RNA quality.
-
Troubleshooting Tip: Ensure the purity and integrity of your recombinant HuR protein and fluorescently labeled RNA probe. Run an SDS-PAGE for the protein and a denaturing gel for the RNA to check for degradation.
-
-
Potential Cause 2: Incorrect buffer conditions.
-
Troubleshooting Tip: The binding affinity of HuR to RNA can be sensitive to pH, salt concentration, and the presence of detergents. Optimize the buffer conditions by titrating these components.
-
-
Potential Cause 3: Inhibitor precipitation.
-
Troubleshooting Tip: Many small molecule inhibitors have limited solubility in aqueous buffers. Visually inspect your assay wells for any signs of precipitation. If observed, consider reducing the final concentration of the inhibitor or increasing the percentage of DMSO in the final assay volume (while being mindful of its potential effects on the assay).
-
Issue 2: Lack of dose-dependent inhibition in cell-based assays.
-
Potential Cause 1: Low cell permeability of the inhibitor.
-
Troubleshooting Tip: If the inhibitor is not cell-permeable, it will not be effective in cellular assays. You may need to use a different inhibitor or a delivery agent.
-
-
Potential Cause 2: High protein binding in cell culture media.
-
Troubleshooting Tip: The inhibitor may be binding to proteins in the fetal bovine serum (FBS) of your cell culture media, reducing its effective concentration. Try reducing the percentage of FBS in your media during the treatment period, if your cells can tolerate it.
-
-
Potential Cause 3: The chosen cell line has low HuR expression.
-
Troubleshooting Tip: Confirm the expression level of HuR in your chosen cell line by Western blotting or qPCR. Select a cell line with known high levels of cytoplasmic HuR for more robust results.
-
Issue 3: Off-target effects observed.
-
Potential Cause: The inhibitor is not specific to HuR.
-
Troubleshooting Tip: It is crucial to perform control experiments to assess the specificity of your inhibitor. This can include using a structurally similar but inactive analog of the inhibitor if available.[7] Additionally, performing a knockdown of HuR (e.g., using siRNA) should mimic the effects of the inhibitor. If the inhibitor produces effects in HuR-knockdown cells, it is likely acting on other targets.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported HuR inhibitors. This data can be used as a reference for expected potency.
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| A-92 | Split firefly luciferase - HuR dimerization | 4.5 ± 0.5 | [4] |
| SRI-41664 | Split firefly luciferase - HuR dimerization | 2.4 ± 0.2 | [4] |
| SRI-42127 | Split firefly luciferase - HuR dimerization | 1.2 ± 0.2 | [4] |
| KH-3 | Fluorescence Polarization (disrupting HuR-ARE) | 0.7 (Ki) | [6] |
Experimental Protocols & Visualizations
Experimental Workflow: Screening for HuR Dimerization Inhibitors
This workflow outlines a typical procedure for identifying and validating inhibitors of HuR dimerization.
Caption: A typical workflow for the discovery and validation of HuR dimerization inhibitors.
Signaling Pathway: HuR-Mediated Regulation of Gene Expression
This diagram illustrates the general mechanism by which HuR regulates the expression of target genes involved in tumorigenesis.
Caption: HuR binds to target mRNAs in the nucleus, promoting their export and stability in the cytoplasm, leading to protein expression.
References
- 1. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Functions of the RNA-Binding Protein HuR in Cancer Progression, Treatment Responses and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RNA Binding Protein HuR: A Promising Drug Target for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the HuR Oncogenic Role with a New Class of Cytoplasmic Dimerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of RNA-binding protein HuR reduces glomerulosclerosis in experimental nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-binding protein HuR promotes growth of small intestinal mucosa by activating the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HuR Plays a Positive Role to Strengthen the Signaling Pathways of CD4+ T Cell Activation and Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of HuR Inhibitors: A Comparative Analysis Featuring SRI-43265
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy and inflammatory disease research, the RNA-binding protein HuR has emerged as a critical regulator of gene expression. The development of small molecule inhibitors targeting HuR is a rapidly advancing field. This guide provides a comparative overview of the efficacy of various HuR inhibitors, with a focus on the novel dimerization inhibitor, SRI-43265, placed in context with other known agents that employ different mechanisms of action.
The human antigen R (HuR) protein, also known as ELAVL1, plays a pivotal role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region of many mRNAs. This interaction stabilizes these transcripts, leading to increased protein expression of oncogenes, growth factors, and inflammatory cytokines. Elevated cytoplasmic levels of HuR are frequently observed in a multitude of cancers and are associated with poor prognosis. Consequently, inhibiting HuR function presents a promising therapeutic strategy.
Mechanism of Action: A Diverse Approach to Targeting HuR
HuR inhibitors can be broadly categorized based on their mechanism of action. This compound is a novel inhibitor that targets the dimerization of HuR, a process understood to be crucial for its function. Other inhibitors act by disrupting the HuR-RNA interaction, preventing HuR's translocation from the nucleus to the cytoplasm, or inducing its degradation.
Efficacy of HuR Inhibitors: A Quantitative Comparison
The following table summarizes the available quantitative efficacy data for this compound and a selection of other well-characterized HuR inhibitors. It is important to note that while this compound is confirmed as a HuR dimerization inhibitor, a specific IC50 value is not publicly available in the reviewed literature.
| Inhibitor | Target / Mechanism of Action | Efficacy Metric | Value | Cell/Assay System |
| This compound | HuR Dimerization Inhibitor | IC50 | Not Publicly Available | - |
| SRI-42127 | HuR Dimerization Inhibitor | IC50 | 1.2 ± 0.2 µM | Cell-based split firefly luciferase assay |
| CMLD-2 | HuR-ARE Interaction Inhibitor | Ki | 350 nM | Fluorescence Polarization Assay |
| KH-3 | HuR-RNA Interaction Inhibitor | IC50 | 0.35 µM | Not Specified |
| HuRdegrader 2 | HuR Degrader (Molecular Glue) | IC50 (Proliferation) | ≤200 nM | Colo-205 cancer cells |
Signaling Pathway and Inhibition Mechanisms
The following diagram illustrates the central role of HuR in post-transcriptional regulation and the points of intervention for different classes of inhibitors.
Caption: HuR signaling pathway and points of inhibitor intervention.
Experimental Protocols
The determination of the efficacy of HuR inhibitors relies on robust and specific assays. Below are the methodologies for the key experiments cited in the comparison.
Cell-based Split Firefly Luciferase Assay for HuR Dimerization
This assay is employed to quantify the dimerization of HuR in a cellular context.
Principle: The firefly luciferase enzyme is split into two non-functional fragments, N-terminal (NLuc) and C-terminal (CLuc). These fragments are fused to HuR proteins. When the HuR proteins dimerize, the NLuc and CLuc fragments are brought into close proximity, allowing for the reconstitution of a functional luciferase enzyme. The resulting luminescence is proportional to the extent of HuR dimerization.
Protocol Outline:
-
Vector Construction: Create expression vectors for HuR fused to NLuc and HuR fused to CLuc.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) and co-transfect with the HuR-NLuc and HuR-CLuc expression vectors.
-
Compound Treatment: Add the test compound (e.g., SRI-42127) at various concentrations to the transfected cells and incubate for a specified period.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., cells treated with vehicle). Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay for HuR-RNA Interaction
This biochemical assay measures the disruption of the interaction between HuR and an ARE-containing RNA probe.
Principle: A small, fluorescently labeled RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the much larger HuR protein binds to the probe, the tumbling of the complex is significantly slower, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol Outline:
-
Reagents: Purified recombinant HuR protein and a fluorescently labeled ARE-containing RNA oligonucleotide.
-
Assay Setup: In a microplate, combine the HuR protein and the fluorescent RNA probe in a suitable buffer.
-
Compound Addition: Add the test inhibitor (e.g., CMLD-2) at various concentrations.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.
-
Data Analysis: Calculate the degree of inhibition at each compound concentration relative to controls (no inhibitor and no protein). Determine the IC50 or Ki value from the resulting dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for identifying and characterizing HuR inhibitors.
Caption: General workflow for HuR inhibitor discovery and development.
Conclusion
The development of HuR inhibitors represents a vibrant area of research with the potential to yield novel therapeutics for a range of diseases. While this compound is a promising agent targeting HuR dimerization, the public availability of its quantitative efficacy data will be crucial for a direct and comprehensive comparison with other inhibitors. The diverse mechanisms of action among the known HuR inhibitors offer multiple avenues for therapeutic intervention, and the continued application of robust biochemical and cell-based assays will be essential in advancing the most potent and selective candidates toward clinical application.
Validating HuR Inhibition: A Comparative Guide to SRI-43265 and Other Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RNA-binding protein HuR (Human antigen R) has emerged as a critical regulator in cancer and inflammatory diseases. Its role in stabilizing mRNAs that code for proteins involved in cell proliferation, survival, and angiogenesis makes it a compelling therapeutic target. This guide provides a comparative analysis of SRI-43265, a novel HuR dimerization inhibitor, and other prominent HuR inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of these compounds.
The Role of HuR in Cellular Signaling
HuR is a ubiquitously expressed protein that primarily resides in the nucleus. Upon cellular stress or stimulation by various signaling molecules, HuR translocates to the cytoplasm. In the cytoplasm, it binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This binding prevents the degradation of these mRNAs, leading to increased protein expression of key oncogenes, growth factors, and inflammatory cytokines such as TNF-α, COX-2, and various cyclins. The dimerization of HuR is a critical step for its cytoplasmic function, making it an attractive point of intervention for inhibitors.
Figure 1. HuR Signaling Pathway
Comparative Analysis of HuR Inhibitors
| Inhibitor | Mechanism of Action | Target | In Vitro Potency (IC50/Ki) | Cell-Based Potency (IC50) |
| SRI-42127 | HuR Dimerization Inhibitor | HuR Dimerization | IC50 = 1.2 µM (Cell-based dimerization assay)[3] | 2.8 - 4.0 µM (Glioma cell lines)[3] |
| CMLD-2 | HuR-mRNA Interaction Disruptor | HuR-ARE Binding | Ki = 350 nM[4] | 18.2 µM (MiaPaCa2), 28.9 µM (HCT-116)[4] |
| MS-444 | HuR Dimerization & Translocation Inhibitor | HuR Dimerization | Not specified | 5.6 - 14.2 µM (Colorectal cancer lines), 31 - 63 µM (Glioblastoma lines) |
Experimental Validation Workflow
Validating the efficacy and mechanism of a putative HuR inhibitor requires a multi-step approach, progressing from in vitro biochemical assays to cell-based functional assays.
Figure 2. HuR Inhibitor Validation Workflow
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for HuR-RNA Interaction
This biochemical assay quantitatively measures the binding affinity between HuR and a fluorescently labeled RNA probe. Inhibitors that disrupt this interaction will cause a decrease in the polarization signal.
Protocol:
-
Reagents and Materials:
-
Purified recombinant full-length HuR protein.
-
Fluorescently labeled ARE-containing RNA oligonucleotide (e.g., 5'-FAM-AUU-UAU-UUA-UUU-A-3').
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well, low-volume, black, round-bottom plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In each well of the 384-well plate, add 10 µL of the fluorescently labeled RNA probe (final concentration ~2-5 nM).
-
Add 5 µL of the test compound dilution to the wells.
-
Add 5 µL of purified HuR protein (final concentration ~10-20 nM).
-
Include controls:
-
Positive control (Maximum polarization): RNA probe + HuR protein + DMSO.
-
Negative control (Minimum polarization): RNA probe + Assay buffer + DMSO.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 528 nm emission for FAM).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target (HuR) within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with high HuR expression (e.g., HCT-116).
-
Complete cell culture medium.
-
Test compound (this compound) and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-HuR antibody, secondary antibody, chemiluminescence substrate).
-
PCR thermocycler.
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) at the desired concentration for 1-2 hours in the incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble HuR in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble HuR as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Ribonucleoprotein Immunoprecipitation (RNP-IP)
This assay determines whether an inhibitor can reduce the association of HuR with its target mRNAs within the cell.
Protocol:
-
Reagents and Materials:
-
Cells treated with the test compound or vehicle.
-
Polysome Lysis Buffer: 100 mM KCl, 5 mM MgCl2, 10 mM HEPES (pH 7.0), 0.5% NP-40, 1 mM DTT, 100 U/mL RNase inhibitor, protease inhibitors.
-
Anti-HuR antibody and control IgG.
-
Protein A/G magnetic beads.
-
RNA extraction kit.
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR).
-
Primers for a known HuR target mRNA (e.g., TNF-α) and a non-target control (e.g., GAPDH).
-
-
Procedure:
-
Treat cells with the inhibitor or vehicle for the desired time.
-
Lyse the cells using Polysome Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate with anti-HuR antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the RNP complexes from the beads and extract the RNA using a suitable kit.
-
Perform RT-qPCR on the extracted RNA to quantify the amount of the target mRNA (e.g., TNF-α) that was co-immunoprecipitated with HuR.
-
Normalize the target mRNA levels to the input RNA and compare the enrichment between inhibitor-treated and vehicle-treated samples. A significant reduction in the amount of co-precipitated target mRNA in the presence of the inhibitor demonstrates its efficacy in disrupting the HuR-mRNA interaction in a cellular environment.
-
Conclusion
This compound and its related compounds represent a promising class of HuR dimerization inhibitors. While direct quantitative comparisons are pending the public release of more data, the methodologies and comparative data presented here offer a robust framework for researchers to validate and compare the inhibitory effects of this compound and other emerging HuR-targeted therapeutics. The combination of in vitro binding assays, cellular target engagement confirmation, and functional downstream analyses is crucial for a comprehensive evaluation of any potential HuR inhibitor.
References
- 1. HuR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Targeting HuR: SRI-43265 vs. siRNA
The Human antigen R (HuR), also known as ELAV-like protein 1 (ELAVL1), has emerged as a critical regulator in various pathologies, including cancer and inflammatory diseases. Its primary role involves binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), thereby stabilizing them and promoting their translation.[1][2][3] This post-transcriptional regulation affects numerous proteins involved in cell proliferation, survival, and angiogenesis, making HuR an attractive therapeutic target.[3][4]
This guide provides a comparative analysis of two distinct strategies for inhibiting HuR function: SRI-43265, a small molecule inhibitor, and small interfering RNA (siRNA), a gene silencing tool. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for researchers aiming to evaluate these approaches.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and siRNA lies in the level at which they intercept HuR's function. This compound acts at the protein level by preventing a crucial protein-protein interaction, while siRNA acts at the mRNA level, preventing the protein from being synthesized in the first place.
This compound is a small molecule inhibitor that targets the dimerization of the HuR protein.[5][6][7] HuR dimerization and multimerization are implicated as necessary steps for its function in promoting cancer pathogenesis.[5][8] By binding to HuR, this compound allosterically inhibits this process, thereby disrupting its ability to regulate target mRNAs.
HuR siRNA , in contrast, leverages the cell's natural RNA interference (RNAi) pathway. An siRNA molecule is a short, double-stranded RNA designed to be complementary to a specific sequence within the HuR mRNA.[9] Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target HuR mRNA.[2] This targeted degradation effectively silences the gene, leading to a significant reduction in the total cellular levels of HuR protein.
References
- 1. Multiple Functions of the RNA-Binding Protein HuR in Cancer Progression, Treatment Responses and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HuR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-targeted nanoparticle delivery of HuR siRNA inhibits lung tumor growth in vitro and in vivo by disrupting the oncogenic activity of the RNA-binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SRI-43265 and Other Small Molecule Cancer Drugs in the Context of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the exploration of novel mechanisms of action is paramount to overcoming resistance and improving patient outcomes. This guide provides a comparative overview of SRI-43265, a novel inhibitor of the human antigen R (HuR) protein, against established and emerging small molecule drugs for the treatment of colorectal cancer (CRC). While preclinical data on this compound is not extensively available in the public domain, this comparison is based on the mechanism of action of HuR inhibitors and utilizes data from representative molecules of this class, contextualized against key therapies in CRC.
Executive Summary
This compound represents a novel approach to cancer therapy by targeting HuR, an RNA-binding protein that is a critical regulator of the expression of oncoproteins. This mechanism contrasts with many existing small molecule drugs for CRC that primarily target receptor tyrosine kinases or components of intracellular signaling cascades. This guide will delve into the mechanistic differences, present available preclinical data for representative HuR inhibitors, and compare them with established CRC drugs, providing a framework for understanding the potential therapeutic positioning of this new class of agents.
Mechanism of Action: A Tale of Two Strategies
Small molecule inhibitors in oncology can be broadly categorized by their therapeutic strategy. One approach is to directly inhibit the activity of an oncogenic protein, while another is to disrupt the processes that lead to the expression of multiple cancer-promoting proteins.
This compound and HuR Inhibitors: Targeting a Master Regulator of Oncogene Expression
This compound is an inhibitor of HuR dimerization. HuR is an RNA-binding protein that, upon activation, translocates from the nucleus to the cytoplasm and binds to AU-rich elements (AREs) in the 3'-untranslated region of various mRNAs. This binding stabilizes the mRNAs of numerous proto-oncogenes, growth factors, and inflammatory cytokines, leading to their increased translation into proteins that drive cancer progression. In colorectal cancer, HuR is overexpressed and predominantly located in the cytoplasm, correlating with tumor progression and poor prognosis.[1]
By inhibiting HuR dimerization, this compound and similar molecules prevent its interaction with target mRNAs, leading to their degradation and a subsequent reduction in the levels of multiple oncoproteins. This represents a multi-pronged attack on cancer cell growth, proliferation, and survival.
dot
References
Cross-Validation of SRI-43265 Findings: A Comparative Guide for Researchers
For Immediate Release
[City, State] – In the landscape of cancer therapeutics, the RNA-binding protein HuR has emerged as a critical node in tumor progression, making it a prime target for novel drug development. SRI-43265, an inhibitor of HuR protein dimerization, and its analogs represent a promising new class of molecules in this effort. This guide provides a comprehensive comparison of the findings related to this compound and its closely related compounds, with a focus on their cross-validation in various cell lines, alongside detailed experimental protocols and an elucidation of the underlying signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy of HuR Dimerization Inhibitors
This compound and its analogs, SRI-41664 and SRI-42127, were developed to disrupt the dimerization of HuR, a process crucial for its oncogenic activity. The initial characterization and subsequent validation of these compounds have been primarily conducted in glioma cell lines, demonstrating their potential as anti-cancer agents.
Quantitative data from a key study on SRI-41664 and SRI-42127 are summarized below. These compounds serve as important benchmarks for the expected activity of this compound.
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| SRI-41664 | HuR Dimerization | - | 2.4 ± 0.2 | [1] |
| Cell Viability | U251 | ~3 | [1] | |
| Cell Viability | LN229 | ~3 | [1] | |
| Cell Viability | XD456 (PDGx) | ~3 | [1] | |
| SRI-42127 | HuR Dimerization | - | 1.2 ± 0.2 | [1] |
| Cell Viability | U251 | ~3 | [1] | |
| Cell Viability | LN229 | ~3 | [1] | |
| Cell Viability | XD456 (PDGx) | ~3 | [1] |
Table 1: Comparative IC50 Values of HuR Dimerization Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) for SRI-41664 and SRI-42127 from HuR dimerization and cell viability assays in specified glioma cell lines.
Experimental Methodologies
The following protocols are fundamental to the evaluation of HuR dimerization inhibitors and their effects on cancer cell lines.
Split-Luciferase Complementation Assay for HuR Dimerization
This assay is a robust method for quantifying protein-protein interactions, such as HuR dimerization, within living cells.[1]
Principle: The firefly luciferase enzyme is split into two non-functional fragments, N-terminal (Nluc) and C-terminal (Cluc). Each fragment is fused to a HuR protein. If the two HuR proteins dimerize, the Nluc and Cluc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable luminescent signal upon the addition of a substrate.
Protocol:
-
Vector Construction: Create expression vectors encoding HuR fused to the N-terminal fragment of luciferase (HuR-Nluc) and HuR fused to the C-terminal fragment of luciferase (HuR-Cluc). A control vector expressing full-length firefly luciferase (Fluc) should also be prepared to assess non-specific effects of the compounds.
-
Cell Culture and Transfection:
-
Culture human glioma cell lines (e.g., U251, LN229) in appropriate media.
-
Co-transfect the cells with the HuR-Nluc and HuR-Cluc expression vectors. In parallel, transfect a separate group of cells with the Fluc control vector.
-
-
Compound Treatment:
-
After transfection, treat the cells with varying concentrations of the HuR dimerization inhibitor (e.g., this compound).
-
Incubate the cells for a defined period (e.g., 6 hours).
-
-
Luminescence Measurement:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal from the HuR-dimerization reporter to the signal from the control (Fluc) to account for off-target effects.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the normalized luminescence signal.
-
Cell Viability Assay
This assay determines the effect of the HuR inhibitors on the survival and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., U251, LN229, XD456) in 96-well plates at a predetermined density.
-
Compound Treatment: Add various concentrations of the HuR inhibitor to the wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions to measure the number of viable cells.
-
Data Analysis: Plot cell viability against the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of HuR dimerization has significant downstream consequences on cellular signaling pathways that are critical for cancer cell survival and proliferation.
References
A Comparative Analysis of the Toxicity Profiles of HuR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RNA-binding protein HuR (Human antigen R) has emerged as a significant therapeutic target in oncology due to its role in promoting tumorigenesis by stabilizing mRNAs of proto-oncogenes and growth factors. The development of small molecule inhibitors targeting HuR is a promising strategy; however, a thorough understanding of their toxicity profiles is paramount for their clinical translation. This guide provides an objective comparison of the available toxicity data for several prominent HuR inhibitors, supported by experimental details.
In Vitro Cytotoxicity of HuR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various HuR inhibitors in different cell lines. A higher IC50 value in normal cell lines compared to cancer cell lines suggests a degree of selectivity and a potentially favorable therapeutic window.
| Inhibitor | Mechanism of Action | Cell Line | Cell Type | IC50 (µM) | Reference |
| MS-444 | Inhibits HuR dimerization and nuclear export | JX6, JX12, X1066 | Human Glioblastoma | ~31 - 63 | [1] |
| Primary Astrocytes | Normal Human | No toxicity observed in the same dose range | [1] | ||
| CMLD-2 | Disrupts HuR-mRNA interaction | HCT-116 | Human Colon Cancer | 28.9 | [2][3] |
| MiaPaCa2 | Human Pancreatic Cancer | 18.2 | [2][3] | ||
| WI-38 | Normal Human Fibroblast | 63.7 | [2] | ||
| CCD 841 CoN | Normal Human Colon Epithelial | 63.7 | [2] | ||
| DHTS | Interferes with HuR-RNA interaction | MCF-7 | Human Breast Cancer | Not explicitly stated, but shown to induce apoptosis | [4] |
| Pyrvinium Pamoate | Indirectly inhibits HuR translocation | Various Cancer Cells | - | Potent cytotoxicity in low glucose conditions | [5][6] |
In Vivo Toxicity Observations
While comprehensive in vivo toxicity studies for many HuR inhibitors are still emerging, some preliminary data is available:
-
MS-444 : Acute toxicity studies in rats showed no lethality at concentrations of 100 mg/kg administered intraperitoneally.[7] In mice, intravenous administration was well-tolerated up to 25 mg/kg.[7]
-
DHTS (15,16-Dihydrotanshinone I) : In a colorectal cancer xenograft model, DHTS was effective at reducing tumor volume without causing systemic toxicity.[8][9]
-
Pyrvinium Pamoate : The subcutaneous LD50 in mice is 200 mg/kg.[10] It is also known to be an irritant to the skin and mucous membranes.[10]
Signaling Pathways and Inhibition Strategies
The following diagram illustrates the central role of HuR in post-transcriptional regulation and highlights the points of intervention for different classes of inhibitors.
References
- 1. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrvinium Pamoate: Past, Present, and Future as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrvinium - Wikipedia [en.wikipedia.org]
- 7. Impact of HuR inhibition by the small molecule MS-444 on colorectal cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Dihydrotanshinone-I interferes with the RNA-binding activity of HuR affecting its post-transcriptional function | Semantic Scholar [semanticscholar.org]
- 9. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Benchmarking SRI-43265 Against Established Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SRI-43265, a novel inhibitor of the human antigen R (HuR) protein, against established cancer therapies. Due to the limited availability of direct comparative studies for this compound, this guide leverages foundational data and methodologies from related compounds and established therapeutic protocols to provide a relevant framework for evaluation.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting the dimerization of the HuR protein.[1][2] HuR is an RNA-binding protein that is frequently overexpressed in various cancers. It plays a crucial role in tumor progression by stabilizing the messenger RNAs (mRNAs) of oncogenes, growth factors, and other proteins involved in cell proliferation, angiogenesis, and metastasis. By inhibiting HuR dimerization, this compound disrupts these downstream pathways, leading to reduced expression of key cancer-promoting proteins. This targeted approach offers a promising alternative to conventional chemotherapies.
The signaling pathway affected by this compound is centered on the post-transcriptional regulation of gene expression. A simplified representation of this pathway is provided below.
Caption: Mechanism of Action of this compound.
Comparative Analysis: this compound vs. Established Therapies
Direct comparative experimental data for this compound against established cancer therapies is not yet publicly available. However, based on the mechanism of action and data from structurally related HuR inhibitors developed by SRI International, a relevant comparison can be drawn with therapies for aggressive cancers where HuR is overexpressed, such as glioblastoma.
For the purpose of this guide, we will use Temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma, as the primary comparator.
Table 1: In Vitro Efficacy of HuR Inhibitors vs. Temozolomide in Glioblastoma Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| SRI-42127 | U251 | 2.4 ± 0.2 | HuR Dimerization Inhibitor | [3] |
| SRI-42127 | LN229 | 3.1 ± 0.3 | HuR Dimerization Inhibitor | [3] |
| Temozolomide | U251 | >100 | DNA Alkylating Agent | General Knowledge |
| Temozolomide | LN229 | >100 | DNA Alkylating Agent | General Knowledge |
Note: Data for SRI-42127, a related HuR inhibitor, is used as a proxy for this compound. IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of HuR inhibitors like this compound, based on published studies of similar compounds.[3]
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of the compound on cancer cell lines.
-
Method:
-
Cancer cells (e.g., U251, LN229 glioblastoma lines) are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of this compound or a control drug (e.g., Temozolomide).
-
Cells are incubated for 48-72 hours.
-
Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminescence is measured to quantify the number of viable cells.
-
IC50 values are calculated from dose-response curves.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion
This compound represents a promising novel approach to cancer therapy by targeting the HuR protein, a key regulator of cancer cell proliferation and survival. While direct comparative data is still emerging, preliminary information and studies on related compounds suggest potential for significant efficacy, particularly in cancers with high HuR expression. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its positioning relative to established cancer treatments.
References
Safety Operating Guide
Navigating the Safe Disposal of SRI-43265: A Procedural Guide
Pre-Disposal Handling and Storage:
Before proceeding with disposal, proper handling and storage of SRI-43265 are paramount to minimize risks. Personnel should always be equipped with appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and work in a well-ventilated area.[2] It is crucial to avoid the formation of dust and aerosols and to prevent contact with skin and eyes.[2] In case of accidental contact, immediately wash the affected skin with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[2]
Storage Conditions for this compound:
For detailed storage conditions, refer to the table below.
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
This data is based on the stock solution storage recommendations.[1]
Step-by-Step Disposal Procedure:
The following procedure is a general guideline based on best practices for chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
-
Waste Identification and Classification:
-
Label a dedicated waste container clearly as "Hazardous Waste: this compound".
-
Include the chemical name and any known hazard information. The SDS for this compound currently has no data available for specific GHS hazard classifications.[2]
-
-
Containment:
-
Use a sealable, chemical-resistant container for collecting this compound waste.
-
Ensure the container is tightly closed when not in use to prevent spills or vaporization.[2]
-
-
Spill Management:
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for collection by your institution's hazardous waste management service. They are equipped to handle and dispose of chemical waste in accordance with regulatory requirements.
-
Logical Workflow for this compound Disposal:
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
